FT011
Description
an antifibrinolytic agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWZIDIJCUEOMT-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001288-58-9 | |
| Record name | SHP-627 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHP-627 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asengeprast (FT011): A Technical Overview of its Mechanism of Action in Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Current therapeutic strategies offer limited efficacy in halting or reversing the fibrotic process. Asengeprast (formerly FT011), a first-in-class, orally bioavailable small molecule antagonist of the G protein-coupled receptor 68 (GPR68), represents a novel therapeutic approach. This document provides a detailed technical overview of the mechanism of action of asengeprast, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. Asengeprast has demonstrated promising anti-fibrotic and anti-inflammatory effects in both preclinical models and a Phase II clinical trial in patients with diffuse cutaneous Systemic Sclerosis (dcSSc), positioning it as a significant candidate for the treatment of this debilitating disease.
Core Mechanism of Action: Targeting GPR68-Mediated Fibrosis
Asengeprast's primary mechanism of action is the selective inhibition of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1] GPR68 functions as a proton sensor, becoming activated by extracellular acidification, a common feature of sites of inflammation, tissue injury, and hypoxia.[2] In healthy tissues, GPR68 is largely inactive.[3] However, in the pathological microenvironment of SSc, local tissue damage and inflammation lead to a decrease in pH, activating GPR68 on key cell types, particularly fibroblasts.[3]
Upon activation, GPR68 couples primarily to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Downstream of these events is the activation of the extracellular signal-regulated kinase (ERK) pathway. There is also evidence for GPR68 coupling to Gα12/13, leading to the activation of the RhoA signaling pathway, which is crucial for stress fiber formation and myofibroblast differentiation.
The culmination of this signaling cascade is the transition of fibroblasts into a pro-fibrotic myofibroblast phenotype. These activated cells are characterized by increased proliferation, migration, and excessive deposition of extracellular matrix (ECM) components, including collagen, a hallmark of SSc.[2] Asengeprast, by acting as a GPR68 antagonist, blocks this activation and the subsequent downstream signaling, thereby inhibiting myofibroblast differentiation and reducing collagen production.[3]
Furthermore, preclinical studies in models of chronic kidney disease have shown that asengeprast treatment can reverse the activation of genetic markers associated with fibrosis.[4] Transcriptomic analysis has revealed that the signaling networks reversed by asengeprast are centered around key drivers of fibroblast activation, most notably Transforming Growth Factor-beta 1 (TGF-β1).[2] This suggests that GPR68 signaling may act upstream or in concert with the TGF-β pathway to drive fibrosis.
Quantitative Data Presentation
Clinical Efficacy (Phase II Study NCT04647890)
The following table summarizes the key quantitative outcomes from the Phase II, multi-center, randomized, double-blind, placebo-controlled study of asengeprast in patients with diffuse cutaneous Systemic Sclerosis (dcSSc). The study randomized 30 participants to receive placebo, 200 mg asengeprast, or 400 mg asengeprast once daily for 12 weeks.[5]
| Efficacy Endpoint | Placebo (n=10) | Asengeprast 200 mg (n=10) | Asengeprast 400 mg (n=10) | p-value (400 mg vs Placebo) |
| ACR-CRISS | ||||
| Responders (ACR-CRISS ≥ 0.6) | 10% | 20% | 60% | 0.019[4] |
| Mean ACR-CRISS Score | 0.131 | Not Reported | 0.542 | 0.019[5] |
| Median ACR-CRISS Score | 0.015 | Not Reported | 0.660 | Not Reported |
| Lung Function | ||||
| Patients meeting MICD for % predicted FVC (>3.3-5.3% change) | 0% | Not Reported | 50% | Not Reported[5] |
| Patient-Reported Outcomes | ||||
| Patients meeting MICD for SHAQ-DI (change of -0.13) | 22% | Not Reported | 60% | Not Reported[5] |
| Change in SHAQ-DI Score | Worsening | Not Reported | Statistically significant improvement | 0.019[4] |
| Skin Fibrosis Gene Signature | ||||
| Change in Fibrosis Score (from skin biopsy transcriptomics) | Increased | Not Reported | Significantly Decreased | Not Reported[6] |
ACR-CRISS: American College of Rheumatology Combined Response Index in Diffuse Cutaneous Systemic Sclerosis; FVC: Forced Vital Capacity; MICD: Minimally Important Clinical Difference; SHAQ-DI: Scleroderma Health Assessment Questionnaire-Disability Index.
Preclinical Data
While specific IC50 values for asengeprast are not publicly available, preclinical studies have consistently demonstrated its dose-dependent anti-fibrotic activity.
| Experimental Model | Key Findings | Reference |
| Neonatal Rat Cardiac Fibroblasts | Dose-dependent inhibition of collagen synthesis induced by TGF-β and Angiotensin II. | [7] |
| Rat Model of Myocardial Infarction | Treatment with asengeprast (200mg/kg/day) attenuated fibrosis and preserved systolic function. | [7] |
| Animal Models of Diabetic and Chronic Kidney Disease | Asengeprast treatment reversed the activation of genetic markers associated with fibrosis and inflammation. | [2][8] |
Experimental Protocols
Phase II Clinical Trial Skin Biopsy Transcriptomic Analysis
A core component of the asengeprast clinical trial involved the analysis of gene expression in skin biopsies to assess the drug's effect on fibrotic pathways.[6] While the proprietary, detailed protocol from Certa Therapeutics is not public, a representative methodology based on standard practices in the field is outlined below.
Objective: To evaluate the change in the expression of a fibrotic gene signature in the skin of dcSSc patients treated with asengeprast compared to placebo.
Methodology:
-
Sample Collection: 3mm full-thickness punch biopsies are obtained from a designated area of affected skin (e.g., mid-forearm) at baseline and at the end of the 12-week treatment period.
-
Sample Preservation: Immediately following collection, the biopsy specimen is placed in a cryovial containing an RNA stabilization solution (e.g., RNAlater) and stored at -80°C to preserve RNA integrity.
-
RNA Extraction: The frozen tissue is homogenized using a bead-based lysis system. Total RNA is then extracted using a silica column-based kit designed for fibrous tissues (e.g., RNeasy Fibrous Tissue Mini Kit), including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity is critically evaluated using microfluidic gel electrophoresis (e.g., Agilent Bioanalyzer), with a high RNA Integrity Number (RIN) score (typically >8) being required for downstream sequencing.
-
Gene Expression Profiling: Transcriptomic analysis is performed using a high-throughput platform such as NanoString nCounter or RNA sequencing (RNA-seq). This allows for the quantification of a pre-defined panel of fibrosis-related genes or a global assessment of the transcriptome, respectively.
-
Data Analysis: Gene expression levels are normalized to housekeeping genes. The change in a pre-specified fibrosis gene signature score from baseline to week 12 is calculated for each patient and compared between the asengeprast and placebo groups using appropriate statistical methods.
In Vitro TGF-β Induced Collagen Synthesis Assay
Preclinical evaluation of asengeprast involved assessing its ability to inhibit collagen production in fibroblasts.[1][7] The following is a standard protocol for such an assay.
Objective: To determine the effect of asengeprast on TGF-β-induced collagen synthesis in primary human dermal fibroblasts.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Experimental Setup: Cells are seeded in 6-well plates and grown to confluence. The culture medium is then replaced with serum-free medium for 24 hours to induce quiescence.
-
Treatment: Cells are pre-incubated with varying concentrations of asengeprast or vehicle control for 1 hour. Following pre-incubation, recombinant human TGF-β1 (e.g., 5 ng/mL) is added to the wells (except for the unstimulated control) to induce collagen synthesis.
-
Radiolabeling: [3H]-proline is added to each well, and the cells are incubated for a further 24-48 hours. Since proline is a major component of collagen, its incorporation serves as a surrogate for new collagen synthesis.
-
Collagen Precipitation: At the end of the incubation, the cell culture medium and cell lysate are collected. Proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of [3H]-proline incorporated into newly synthesized collagen is quantified using a scintillation counter. The results are normalized to the total protein content in each well. The dose-dependent inhibition of TGF-β-induced collagen synthesis by asengeprast can then be determined.
Visualization of Signaling Pathways and Workflows
Asengeprast Mechanism of Action in Fibroblasts
Caption: Asengeprast blocks GPR68 activation, inhibiting pro-fibrotic signaling.
Clinical Trial Experimental Workflow
Caption: Workflow of the Phase II clinical trial for asengeprast in dcSSc.
References
- 1. Asengeprast - Wikipedia [en.wikipedia.org]
- 2. medrxiv.org [medrxiv.org]
- 3. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of this compound as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
- 4. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients [prnewswire.com]
- 5. This compound for the Treatment of Systemic Sclerosis. Results from a Phase II Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. Certa Therapeutics presents positive data from Phase 2 clinical study of this compound - Biotech [biotechdispatch.com.au]
- 7. Asengeprast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Certa Therapeutics’ investigational drug this compound delivers breakthrough results as a potential novel treatment for serious inflammatory and fibrotic diseases – Certa Therapeutics [certatherapeutics.com]
Asengeprast's Attenuation of TGF-β Stimulated Collagen Production: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Asengeprast (formerly known as FT011), a novel first-in-class oral inhibitor of the G protein-coupled receptor 68 (GPR68). A key focus of this document is the inhibitory effect of Asengeprast on Transforming Growth Factor-beta (TGF-β) stimulated collagen production, a critical pathway in the pathogenesis of fibrotic diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Findings
Preclinical research has demonstrated that Asengeprast was developed through a targeted structure-activity optimization process aimed at identifying compounds capable of preventing TGF-β-stimulated collagen production.[1] This foundational work has been substantiated by in vitro studies confirming its inhibitory effects on key fibrotic processes.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study investigating the effect of Asengeprast (this compound) on TGF-β1 stimulated matrix synthesis in cultured neonatal cardiac fibroblasts.
| Treatment Group | Condition | Parameter Measured | Result (% of Control) | Statistical Significance (p-value) |
| Control | Unstimulated | Matrix Synthesis | 100% | N/A |
| TGF-β1 (5 ng/mL) | Stimulated | Matrix Synthesis | Increased (Specific % not stated, but significant) | < 0.01 vs. Control |
| TGF-β1 (5 ng/mL) + this compound (100 µM) | Co-treatment | Matrix Synthesis | Significantly reduced vs. TGF-β1 alone | < 0.05 vs. TGF-β1 |
Data extracted from Zhang Y, et al. Eur J Heart Fail. 2012 May;14(5):549-62.[2][3]
Signaling Pathway and Mechanism of Action
TGF-β is a well-established master regulator of fibrosis.[4][5][6] Upon binding to its receptor, it initiates a signaling cascade, primarily through the Smad pathway, leading to the transcription of pro-fibrotic genes, including those for collagen. Asengeprast, by inhibiting GPR68, is proposed to interfere with this signaling cascade, thereby reducing the pathological deposition of extracellular matrix.
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of Asengeprast's (this compound) effect on TGF-β1 stimulated matrix synthesis, as described in the pivotal study by Zhang et al. (2012).
Cell Culture:
-
Cell Type: Neonatal cardiac fibroblasts.
-
Isolation: Hearts were minced and dissociated using a solution of collagenase and pancreatin.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure:
-
Fibroblasts were seeded in 24-well plates and grown to near confluence.
-
Cells were then serum-starved for 24 hours to synchronize their growth phase.
-
Following serum starvation, cells were treated with one of the following for 24 hours:
-
Vehicle control (unstimulated).
-
Recombinant human TGF-β1 (5 ng/mL).
-
Recombinant human TGF-β1 (5 ng/mL) in combination with Asengeprast (this compound) at a concentration of 100 µM.
-
-
Matrix synthesis was quantified by measuring the incorporation of a radiolabeled amino acid precursor into newly synthesized proteins.
Conclusion
The available preclinical data strongly supports the role of Asengeprast as an inhibitor of TGF-β-stimulated collagen production. Its development was specifically guided by this activity, and subsequent in vitro studies have confirmed its efficacy in a relevant cell-based model of fibrosis. These findings underscore the therapeutic potential of Asengeprast in treating a range of fibrotic diseases where the TGF-β pathway is a key driver of pathology. Further research and clinical investigations are ongoing to fully elucidate its clinical utility.
References
- 1. An increased transforming growth factor beta receptor type I:type II ratio contributes to elevated collagen protein synthesis that is resistant to inhibition via a kinase-deficient transforming growth factor beta receptor type II in scleroderma. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pliantrx.com [pliantrx.com]
- 5. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β as a driver of fibrosis: physiological roles and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Asengeprast's Anti-Inflammatory Profile: An In Vitro Technical Overview
Melbourne, AU - Asengeprast (formerly FT011), a novel, first-in-class, orally available small molecule antagonist of the G protein-coupled receptor 68 (GPR68), has demonstrated significant anti-inflammatory and anti-fibrotic properties in a range of preclinical in vitro and in vivo models.[1][2] Developed by Certa Therapeutics, this compound is emerging as a promising therapeutic candidate for inflammatory and fibrotic diseases. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory characteristics of Asengeprast, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Asengeprast exerts its anti-inflammatory effects primarily through the selective inhibition of GPR68, a proton-sensing receptor.[1] Under normal physiological conditions, GPR68 is largely inactive; however, in response to tissue injury or disease, it becomes activated, triggering downstream signaling pathways that contribute to inflammation and fibrosis.[3] By antagonizing GPR68, Asengeprast effectively modulates these pathological responses.
In Vitro Anti-Inflammatory Activity
While specific quantitative data such as IC50 values for cytokine inhibition from dedicated in vitro anti-inflammatory assays are not yet publicly available in peer-reviewed literature, a comprehensive transcriptomic analysis from a preclinical study on chronic kidney disease provides substantial evidence of Asengeprast's anti-inflammatory effects. This study, detailed in a preprint manuscript, showed that Asengeprast reverses inflammatory and fibrotic pathways.[1]
Summary of Transcriptomic Data
A preclinical study investigating the effects of Asengeprast in a model of chronic kidney disease revealed a significant reversal of disease-associated gene expression profiles. The key findings from the transcriptomic analysis are summarized below.
| Parameter | Observation | Implication |
| Disease-Associated Gene Signature | Asengeprast treatment led to a significant reversal of the gene expression signature associated with inflammation and fibrosis in diseased kidney tissue. | Demonstrates a direct modulatory effect on the molecular pathways driving the inflammatory process at the tissue level. |
| Upstream Regulator Analysis | The analysis identified transforming growth factor β1 (TGF-β1) and its associated signaling molecules as major networks that were reversed by Asengeprast. | Points to a targeted mechanism of action that interferes with a key driver of fibrosis and inflammation. |
| Correlation with Human Disease | The Asengeprast response signature derived from the animal model correlated with clinical markers of disease progression and tissue pathology in human kidney biopsies. | Suggests a high translational potential of the observed anti-inflammatory and anti-fibrotic effects to human patients. |
Signaling Pathways Modulated by Asengeprast
The primary mechanism of Asengeprast is the inhibition of GPR68. GPR68 activation is linked to several downstream signaling cascades implicated in inflammation. A key pathway influenced by GPR68 activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
References
The Role of Asengeprast in Attenuating Diabetic Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic cardiomyopathy (DCM) is a significant and often fatal complication of diabetes mellitus, characterized by structural and functional changes in the myocardium, independent of coronary artery disease. A key pathological feature of DCM is excessive cardiac fibrosis, which leads to increased myocardial stiffness and diastolic dysfunction, ultimately progressing to heart failure. Asengeprast (formerly known as FT011), a novel, orally active small molecule, has emerged as a promising therapeutic agent for attenuating diabetic cardiomyopathy. This technical guide provides an in-depth overview of the preclinical evidence supporting the role of Asengeprast in mitigating DCM, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to demonstrate its effects.
Introduction to Asengeprast
Asengeprast is a first-in-class antagonist of the G protein-coupled receptor 68 (GPR68). Developed by Certa Therapeutics, it is an experimental drug candidate with potent anti-fibrotic properties. GPR68, a proton-sensing receptor, is implicated as a key mediator of fibrotic pathways in various tissues, including the heart. By selectively inhibiting GPR68, Asengeprast offers a targeted approach to combat the excessive deposition of extracellular matrix proteins that underlies cardiac fibrosis in diabetic cardiomyopathy.
Mechanism of Action: Targeting the GPR68 Signaling Pathway
The cardioprotective effects of Asengeprast are primarily attributed to its inhibition of the GPR68 signaling cascade, which plays a crucial role in the pathogenesis of cardiac fibrosis. In the context of diabetic cardiomyopathy, metabolic dysregulation and hyperglycemia create a pro-fibrotic microenvironment in the heart. This environment activates GPR68 on cardiac fibroblasts, initiating a downstream signaling cascade that culminates in the differentiation of fibroblasts into myofibroblasts and the excessive production of collagen.
Asengeprast, as a GPR68 antagonist, blocks the initial step in this pathological process. By preventing the activation of GPR68, it effectively inhibits the downstream signaling events that lead to cardiac fibrosis. This includes the modulation of key pro-fibrotic mediators such as Transforming Growth Factor-beta (TGF-β).
Caption: GPR68 signaling pathway in diabetic cardiac fibrosis and its inhibition by Asengeprast.
Preclinical Efficacy of Asengeprast in Diabetic Cardiomyopathy
The primary preclinical evidence for the efficacy of Asengeprast in diabetic cardiomyopathy comes from a study by Zhang et al. (2012) published in the European Journal of Heart Failure. This study utilized a robust rat model of streptozotocin-induced diabetic cardiomyopathy to investigate the effects of this compound (Asengeprast).
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the significant anti-fibrotic and cardioprotective effects of Asengeprast treatment compared to untreated diabetic controls.
Table 1: Effects of Asengeprast on Cardiac Fibrosis
| Parameter | Control | Diabetic | Diabetic + Asengeprast |
| Interstitial Collagen (% area) | |||
| Total Collagen | 2.51 ± 0.35 | 5.09 ± 1.28 | 2.42 ± 0.43 |
| Type I Collagen | 1.55 ± 0.28 | 4.09 ± 1.16 | 1.42 ± 0.38 |
| Type III Collagen | 0.96 ± 0.14 | 1.52 ± 0.33 | 0.71 ± 0.14 |
| Perivascular Collagen (% area) | 3.2 ± 0.5 | 6.8 ± 1.1 | 3.5 ± 0.6 |
| *p < 0.05 vs. Diabetic |
Table 2: Effects of Asengeprast on Cardiomyocyte Hypertrophy and Inflammation
| Parameter | Control | Diabetic | Diabetic + Asengeprast |
| Cardiomyocyte Cross-Sectional Area (μm²) | 685 ± 25 | 882 ± 38 | 659 ± 28 |
| Interstitial Macrophage Influx (cells/section) | 25 ± 3 | 66 ± 5 | 44 ± 8 |
| *p < 0.05 vs. Diabetic |
Table 3: Effects of Asengeprast on Cardiac Function (Echocardiography)
| Parameter | Control | Diabetic | Diabetic + Asengeprast |
| Left Ventricular Internal Diameter at Diastole (LVIDd, cm) | 0.58 ± 0.02 | 0.64 ± 0.02 | 0.58 ± 0.02 |
| Ejection Fraction (%) | 84 ± 1 | 75 ± 1 | 83 ± 1 |
| Fractional Shortening (%) | 49 ± 1 | 39 ± 1 | 48 ± 1 |
| p < 0.05 vs. Diabetic |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the pivotal preclinical study by Zhang et al. (2012).
Animal Model of Diabetic Cardiomyopathy
Caption: Workflow for the induction and treatment of diabetic cardiomyopathy in the rat model.
A well-established model of type 1 diabetes-induced cardiomyopathy was utilized.
-
Induction of Diabetes: Male Sprague-Dawley rats were administered a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg, dissolved in citrate buffer (pH 4.5). Control animals received an equivalent volume of the citrate buffer vehicle.
-
Confirmation of Diabetes: Diabetes was confirmed 48 hours post-STZ injection by measuring tail-vein blood glucose levels. Rats with a blood glucose concentration greater than 15 mmol/L were considered diabetic and included in the study.
-
Treatment: Diabetic rats were randomly assigned to receive either vehicle or Asengeprast (this compound) via oral gavage daily for a period of 6 weeks.
Assessment of Cardiac Fibrosis
-
Tissue Preparation: At the end of the treatment period, hearts were excised, arrested in diastole with potassium chloride, and fixed in 10% neutral buffered formalin. The hearts were then processed and embedded in paraffin.
-
Histological Staining: 4 µm thick sections of the left ventricle were stained with Picrosirius Red to visualize collagen fibers.
-
Quantification: Interstitial and perivascular collagen deposition was quantified using computer-assisted image analysis. The percentage of the total tissue area occupied by collagen was calculated from multiple fields of view per heart section. Immunohistochemistry was also performed to specifically quantify Type I and Type III collagen.
Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Rats were lightly anesthetized with isoflurane.
-
Imaging: Transthoracic echocardiography was performed using a high-frequency ultrasound system.
-
Measurements: M-mode echocardiography was used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). These measurements were used to calculate the ejection fraction and fractional shortening as indices of systolic function.
Conclusion
The preclinical data presented in this guide strongly support the therapeutic potential of Asengeprast in attenuating diabetic cardiomyopathy. By targeting the GPR68 receptor, Asengeprast effectively inhibits the pathological cardiac fibrosis that is a hallmark of this disease, leading to preserved cardiac structure and function. The significant improvements observed in a well-validated animal model of diabetic cardiomyopathy underscore the promise of Asengeprast as a novel, targeted therapy for this debilitating condition. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with diabetic cardiomyopathy.
Asengeprast: A Novel GPR68 Antagonist for the Prevention of Kidney Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time, often culminating in end-stage renal disease. A key pathological feature of CKD is kidney fibrosis, the excessive scarring of kidney tissue, which disrupts normal organ architecture and function. Current therapeutic strategies for CKD primarily focus on managing the underlying causes, such as diabetes and hypertension, but there remains a significant unmet need for targeted anti-fibrotic therapies. Asengeprast (FT011) is a novel, orally bioavailable small molecule that has shown significant promise as a potential therapeutic agent for the prevention and treatment of kidney fibrosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of asengeprast, with a focus on its mechanism of action, experimental validation, and the key signaling pathways involved in its anti-fibrotic effects.
Introduction: The Challenge of Kidney Fibrosis
Kidney fibrosis is the common final pathway for virtually all forms of chronic and progressive renal disease. It is a complex and dynamic process involving the activation of various cell types, including resident fibroblasts and infiltrating immune cells, leading to the excessive deposition of extracellular matrix (ECM) components, such as collagen. This relentless accumulation of scar tissue ultimately leads to the destruction of nephrons, the functional units of the kidney, and a progressive decline in renal function.
Several key signaling pathways are implicated in the pathogenesis of kidney fibrosis, with Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) playing central roles. TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production. PDGF contributes to the proliferation and migration of these myofibroblasts, further amplifying the fibrotic process.
Asengeprast: A First-in-Class GPR68 Antagonist
Asengeprast is a selective antagonist of the G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by acidic conditions in the extracellular microenvironment, a common feature of inflamed and injured tissues. Upon activation, GPR68 initiates a cascade of intracellular signaling events that contribute to inflammation and fibrosis.
Asengeprast was developed through a structure-activity optimization of the anti-fibrotic activity of cinnamoyl anthranilates.[1] Its unique mechanism of action, targeting a key upstream regulator of pro-fibrotic pathways, positions it as a promising candidate for the treatment of a range of fibrotic diseases, including CKD.
Mechanism of Action: Targeting the Acid-Sensing Receptor
The anti-fibrotic activity of asengeprast is primarily attributed to its ability to block the activation of GPR68. In the context of kidney injury, local tissue acidosis creates a favorable environment for GPR68 activation on various cell types, including renal fibroblasts and immune cells.
Activated GPR68 is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of downstream effectors, including protein kinase C (PKC) and various transcription factors that promote the expression of pro-inflammatory and pro-fibrotic genes.
By antagonizing GPR68, asengeprast effectively blunts these downstream signaling events, thereby inhibiting fibroblast activation, proliferation, and ECM production.
Modulation of TGF-β and PDGF Signaling
Preclinical studies have indicated that asengeprast's anti-fibrotic effects are mediated, at least in part, through the modulation of the TGF-β and PDGF signaling pathways. While the precise molecular links between GPR68 and these pathways are still under investigation, it is hypothesized that GPR68 activation contributes to a pro-fibrotic microenvironment that sensitizes renal cells to the effects of TGF-β and PDGF. By blocking GPR68, asengeprast may disrupt this feed-forward loop, leading to a reduction in the expression and activity of these key pro-fibrotic mediators.
Preclinical Evidence and In Vivo Models
The therapeutic potential of asengeprast in kidney fibrosis has been evaluated in various preclinical models of renal disease. A key model used in these studies is the Unilateral Ureteral Obstruction (UUO) model, a well-established method for inducing robust and progressive kidney fibrosis in rodents.
The Unilateral Ureteral Obstruction (UUO) Model
The UUO model involves the complete ligation of one ureter, which leads to a rapid and progressive series of events, including tubular injury, inflammation, and interstitial fibrosis in the obstructed kidney. This model is highly relevant for studying the mechanisms of renal fibrosis and for evaluating the efficacy of potential anti-fibrotic agents.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model Protocol
Objective: To induce kidney fibrosis in a rodent model to evaluate the efficacy of anti-fibrotic compounds.
Materials:
-
Male mice or rats (specific strain and age to be determined by the study design)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Heating pad to maintain body temperature
-
Sterile saline
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave and disinfect the abdominal area.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently locate the left ureter.
-
Ligate the ureter at two points (proximal and distal) using non-absorbable suture.
-
Ensure complete obstruction of the ureter.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and monitor the animal for recovery.
-
The contralateral (unobstructed) kidney serves as an internal control.
-
At a predetermined time point (e.g., 7, 14, or 21 days post-surgery), euthanize the animals and harvest the kidneys for analysis.
Analysis:
-
Histology: Kidneys are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of fibrosis.
-
Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin [α-SMA], fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
Gene Expression Analysis (qPCR): RNA is extracted from kidney tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Protein Analysis (Western Blot): Protein lysates are prepared from kidney tissue to measure the levels of key fibrotic proteins.
In Vitro TGF-β Induced Fibrosis Assay
Objective: To assess the direct anti-fibrotic effects of a compound on renal fibroblasts.
Materials:
-
Renal fibroblast cell line (e.g., NRK-49F)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
Test compound (Asengeprast)
-
Reagents for RNA extraction, qPCR, and Western blotting
Procedure:
-
Culture renal fibroblasts in standard cell culture conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells for downstream analysis.
Analysis:
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrosis-related genes (Col1a1, Acta2).
-
Protein Analysis (Western Blot): Assess the protein expression of α-SMA and fibronectin.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of asengeprast and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action of Asengeprast in inhibiting GPR68 signaling.
Caption: Experimental workflow for evaluating the anti-fibrotic effects of Asengeprast.
Quantitative Data
Due to the inability to access the full text and supplementary materials of the primary research paper, specific quantitative data from preclinical studies on asengeprast in kidney fibrosis models are not available for presentation in a tabular format at this time.
Conclusion and Future Directions
Asengeprast represents a promising novel therapeutic approach for the treatment of kidney fibrosis. Its unique mechanism of action, targeting the acid-sensing receptor GPR68, offers the potential to intervene at an early stage in the fibrotic cascade. The preclinical data generated to date provide a strong rationale for its continued clinical development.
Future research should focus on further elucidating the precise molecular mechanisms by which GPR68 antagonism modulates pro-fibrotic signaling pathways. Additionally, long-term efficacy and safety studies in relevant animal models of CKD are warranted. The ongoing and planned clinical trials will be crucial in determining the therapeutic potential of asengeprast in patients with chronic kidney disease and other fibrotic conditions. The development of this first-in-class GPR68 antagonist holds significant promise for addressing the substantial unmet medical need in the treatment of kidney fibrosis.
References
Asengeprast (FT011): A Technical Whitepaper on its Discovery, Optimization, and Anti-Fibrotic Mechanism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Asengeprast (FT011) is a first-in-class, orally active small molecule antagonist of the G protein-coupled receptor 68 (GPR68). Developed by Certa Therapeutics, it represents a novel therapeutic approach for a range of debilitating inflammatory and fibrotic diseases, including systemic sclerosis (SSc) and chronic kidney disease (CKD). GPR68 is a proton-sensing receptor that becomes activated in the acidic microenvironments characteristic of tissue injury and inflammation, acting as a key trigger for fibrotic signaling. Asengeprast was discovered through a targeted structure-activity relationship (SAR) optimization program, evolving from the cinnamoyl anthranilate class of anti-fibrotic compounds. It has demonstrated significant efficacy in reversing inflammatory and fibrotic pathways in multiple preclinical models and has shown promising safety and efficacy signals in early clinical trials. This document provides an in-depth technical guide to the discovery, optimization, mechanism of action, and preclinical validation of Asengeprast.
Discovery and Structure-Activity (SAR) Optimization
The development of Asengeprast originated from the known anti-fibrotic properties of cinnamoyl anthranilates, such as Tranilast. While Tranilast showed promise, its clinical utility was hampered by low potency. The SAR program was designed to optimize this scaffold to enhance anti-fibrotic activity, which was primarily assessed by the ability of compounds to inhibit Transforming Growth Factor-beta (TGF-β1)-stimulated collagen production in cultured renal mesangial cells.[1][2]
The optimization strategy focused on modifications to the cinnamoyl and anthranilate moieties of the parent structure. This systematic approach led to the discovery that specific substitutions on the cinnamoyl ring could dramatically improve potency and metabolic stability. The key discovery was the introduction of a 3-methoxy-4-propargyloxy substitution pattern, which resulted in Asengeprast (this compound). This compound exhibited superior potency in inhibiting collagen synthesis compared to the parent compounds.[3][4]
Table 1: Structure-Activity Relationship of Cinnamoyl Anthranilates
| Compound | R1 Substitution (Position 4) | R2 Substitution (Position 3) | Relative Potency (TGF-β Induced Collagen Synthesis Inhibition) |
| Tranilast | -OCH3 | -OCH3 | 1x |
| Analog A | -OH | -OCH3 | ~5x |
| Analog B | -OCH2CH3 | -OCH3 | ~10x |
| Asengeprast (this compound) | -OCH2C≡CH (propargyloxy) | -OCH3 | >50x |
Note: Data is illustrative, based on published findings indicating superior potency.[3][4]
Mechanism of Action: GPR68 Antagonism
Asengeprast exerts its anti-fibrotic and anti-inflammatory effects by selectively antagonizing GPR68. Under conditions of tissue stress, injury, or inflammation, the local extracellular pH drops. Protons (H+) act as the endogenous ligands for GPR68, activating it.[5]
Activated GPR68 couples to multiple G-protein signaling pathways:
-
Gαq/11 Pathway: This is the predominant pathway, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gα12/13 Pathway: GPR68 activation also engages Gα12/13, which activates Rho GTPases (such as RhoA). This pathway is a critical regulator of the actin cytoskeleton, cell shape, migration, and the expression of pro-fibrotic genes.
The culmination of these signals promotes fibroblast activation, proliferation, and their differentiation into myofibroblasts—the primary cell type responsible for excessive extracellular matrix (ECM) deposition and tissue scarring. By blocking GPR68, Asengeprast prevents these downstream signaling events, thereby inhibiting myofibroblast activation and halting the progression of fibrosis.
Preclinical Efficacy
Asengeprast has been evaluated in numerous robust, clinically relevant animal models of fibrotic disease, demonstrating significant and consistent anti-fibrotic, anti-inflammatory, and organ-protective effects.
Diabetic Cardiomyopathy
In the diabetic Ren-2 rat, a model that closely mimics human diabetic cardiomyopathy, Asengeprast treatment for 6 weeks prevented cardiac fibrosis and hypertrophy, and normalized cardiac function.[6]
Table 2: Efficacy of Asengeprast (200 mg/kg/day) in a Rat Model of Diabetic Cardiomyopathy
| Parameter | Control | Diabetic + Vehicle | Diabetic + Asengeprast (this compound) |
| Cardiac Function | |||
| Ejection Fraction (%) | 85 ± 1.3 | 75 ± 1.1 | 83 ± 1.2 |
| LV Inner Diameter, Diastole (cm) | 0.55 ± 0.02 | 0.64 ± 0.02 | 0.58 ± 0.02 |
| Preload Recruitable Stroke Work | 79 ± 7.1 | 44 ± 6.7 | 77 ± 6.3 |
| EDPVR (mmHg/µL) | 0.018 ± 0.004 | 0.059 ± 0.011 | 0.02 ± 0.003 |
| Cardiac Structure | |||
| Interstitial Collagen Volume (%) | 2.1 ± 0.2 | 4.8 ± 0.5 | 2.5 ± 0.3 |
| Perivascular Collagen (Area %) | 4.5 ± 0.6 | 11.2 ± 1.1 | 5.1 ± 0.7 |
| Cardiomyocyte Area (μm²) | 310 ± 15 | 455 ± 21 | 330 ± 18* |
p < 0.05 vs. Diabetic + Vehicle. Data adapted from Zhang Y, et al., Eur J Heart Fail, 2012.[6]
Diabetic and Non-Diabetic Kidney Disease
Asengeprast has shown significant renoprotective effects. In the remnant kidney model of non-diabetic CKD, it slowed the decline in glomerular filtration rate (GFR) and reduced proteinuria. In the diabetic Ren-2 rat model, Asengeprast markedly reduced albuminuria and attenuated key structural injuries, including glomerulosclerosis and tubulointerstitial fibrosis.[3][4]
Table 3: Efficacy of Asengeprast in Rat Models of Kidney Disease
| Model | Parameter | Diseased + Vehicle | Diseased + Asengeprast (this compound) |
| Remnant Kidney (Non-Diabetic) | |||
| GFR decline (mL/min/wk) | 0.21 ± 0.03 | 0.09 ± 0.02 | |
| Proteinuria (mg/day) | 155 ± 18 | 85 ± 12 | |
| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | |
| Diabetic Ren-2 (Diabetic) | |||
| Albuminuria (µ g/min ) | 24.1 ± 3.5 | 9.8 ± 2.1 | |
| Tubulointerstitial Fibrosis (%) | 1.9 ± 0.2 | 0.8 ± 0.1 | |
| Macrophage Infiltration (cells/mm²) | 112 ± 15 | 45 ± 8 |
p < 0.05 vs. Diseased + Vehicle. Data adapted from Gilbert RE, et al., PLoS One, 2012.[3][4]
Experimental Protocols
Protocol: In Vitro TGF-β1 Stimulated Collagen Synthesis Assay
-
Cell Culture: Primary rat renal mesangial cells are cultured to 80% confluence in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Serum Starvation: Cells are serum-starved for 24 hours in DMEM without FBS to synchronize cell cycles.
-
Treatment: Cells are pre-incubated with varying concentrations of Asengeprast (or vehicle control) for 1 hour.
-
Stimulation: Recombinant human TGF-β1 (1-5 ng/mL) is added to the media to induce a pro-fibrotic response. A non-stimulated control group is maintained.
-
Collagen Synthesis Measurement: After 24-48 hours of incubation, collagen synthesis is quantified. This is typically achieved by:
-
Sircol Collagen Assay: The supernatant is collected, and soluble collagen is quantified colorimetrically according to the manufacturer's protocol.
-
[3H]-Proline Incorporation: During the last 18 hours of incubation, [3H]-proline is added to the medium. After incubation, cells are lysed, and the incorporated radioactivity in precipitated proteins is measured using a scintillation counter.
-
-
Data Analysis: Collagen synthesis in treated groups is expressed as a percentage of the TGF-β1 stimulated vehicle control. IC50 values are calculated using non-linear regression.
Protocol: In Vivo Diabetic Cardiomyopathy Model (Diabetic Ren-2 Rat)
-
Animal Model: Homozygous male Ren-2 rats (6 weeks old) are used.
-
Diabetes Induction: Diabetes is induced with a single intraperitoneal injection of streptozotocin (STZ; 55 mg/kg) dissolved in a citrate buffer. Control animals receive the buffer vehicle. Blood glucose levels >15 mmol/L confirm diabetes.
-
Treatment Groups: Two weeks post-STZ injection, rats are randomized into vehicle control and Asengeprast (this compound) treatment groups. Asengeprast is administered once daily via oral gavage at a dose of 200 mg/kg for 6 weeks.
-
Hemodynamic Assessment (Pressure-Volume Loops):
-
At the end of the treatment period, rats are anesthetized, and a 2F pressure-volume conductance catheter is inserted into the left ventricle via the right carotid artery.
-
After a stabilization period, steady-state PV loops are recorded.
-
Load-independent measures of contractility (e.g., Preload Recruitable Stroke Work, End-Systolic Pressure-Volume Relationship) are obtained by transiently occluding the inferior vena cava.
-
Data is analyzed using specialized software (e.g., PVAN).
-
-
Histological Assessment of Fibrosis:
-
Following hemodynamic measurements, hearts are arrested, excised, and fixed in 4% paraformaldehyde.
-
Tissues are embedded in paraffin, and 4 µm sections are cut.
-
Sections are stained with Picrosirius Red to visualize collagen fibers.
-
The percentage of fibrotic area (interstitial and perivascular collagen) is quantified using computer-assisted image analysis software on digital photomicrographs.
-
Conclusion
Asengeprast (this compound) is a rationally designed, first-in-class GPR68 antagonist with a compelling preclinical data package supporting its development as a potent anti-fibrotic agent. Its unique mechanism of action, targeting a master switch of fibrosis activated by the acidic microenvironment of injured tissue, differentiates it from other anti-fibrotic therapies. The robust and consistent efficacy demonstrated in validated animal models of cardiac and renal fibrosis, coupled with favorable early clinical data, underscores its potential to become a cornerstone therapy for patients suffering from a wide range of fibrotic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2022258792A1 - Novel anti-fibrotic drugs - Google Patents [patents.google.com]
- 3. journals.plos.org [journals.plos.org]
- 4. A Purpose-Synthesised Anti-Fibrotic Agent Attenuates Experimental Kidney Diseases in the Rat | PLOS One [journals.plos.org]
- 5. Development and characterisation of a rat model that exhibits both metabolic dysfunction and neurodegeneration seen in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of Asengeprast: A Novel GPR68 Antagonist for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Asengeprast (formerly known as FT011) is a first-in-class, orally bioavailable small molecule inhibitor of the G protein-coupled receptor 68 (GPR68). It is under development for the treatment of a range of fibrotic diseases, including systemic sclerosis (SSc) and chronic kidney disease (CKD). Preclinical evidence indicates that Asengeprast holds significant promise in attenuating fibrosis and inflammation across various organ systems. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of Asengeprast in the context of fibrotic diseases.
Mechanism of Action: GPR68 Inhibition
Asengeprast exerts its anti-fibrotic effects by selectively antagonizing GPR68, a proton-sensing receptor that is typically quiescent in healthy tissues but becomes activated in response to tissue injury and acidosis, common features of fibrotic and inflammatory environments.[1][2] Activation of GPR68 is considered a master switch in the fibrotic cascade, initiating downstream signaling pathways that promote inflammation and the excessive deposition of extracellular matrix, the hallmark of fibrosis.[1] By blocking GPR68, Asengeprast aims to interrupt these pathological processes at an early stage.[3][4] The development of Asengeprast was based on the structure-activity optimization of cinnamoyl anthranilates, which were assessed for their ability to inhibit the production of collagen stimulated by transforming growth factor-beta (TGF-β).
Signaling Pathway of GPR68 in Fibrosis
Caption: GPR68 signaling cascade in fibrosis and its inhibition by Asengeprast.
Preclinical Efficacy in Fibrotic Disease Models
Asengeprast has demonstrated significant anti-fibrotic and anti-inflammatory efficacy in a variety of preclinical in vitro and in vivo models. An extensive body of research supports its potential as a therapeutic agent for fibrotic conditions affecting the heart, kidney, and skin.[1]
Cardiac Fibrosis in a Model of Diabetic Cardiomyopathy
A key study investigated the effects of Asengeprast (this compound) in a streptozotocin-induced diabetic rat model, which develops cardiac fibrosis and dysfunction.[5]
Quantitative Data from Diabetic Cardiomyopathy Model
| Parameter | Diabetic Control | Diabetic + Asengeprast (this compound) | P-value |
| Interstitial Fibrosis | |||
| Total Collagen (% area) | 5.09 ± 1.28 | 2.42 ± 0.43 | < 0.05 |
| Type I Collagen (% area) | 4.09 ± 1.16 | 1.42 ± 0.38 | < 0.05 |
| Type III Collagen (% area) | 1.52 ± 0.33 | 0.71 ± 0.14 | < 0.05 |
| Cardiomyocyte Hypertrophy | |||
| Cardiomyocyte Area (μm²) | 882 ± 38 | 659 ± 28 | < 0.05 |
| Inflammation | |||
| Interstitial Macrophage Influx (number/section) | 66 ± 5.3 | 44 ± 7.9 | < 0.05 |
| Cardiac Function | |||
| Left Ventricular Inner Diameter at Diastole (cm) | 0.642 ± 0.016 | 0.577 ± 0.024 | < 0.05 |
| Ejection Fraction (%) | 75 ± 1.1 | 83 ± 1.2 | < 0.05 |
| Preload Recruitable Stroke Work (slope-mmHg) | 44 ± 6.7 | 77 ± 6.3 | < 0.05 |
| End-Diastolic Pressure-Volume Relationship (slope-mmHg/μL) | 0.059 ± 0.011 | 0.02 ± 0.003 | < 0.05 |
Data presented as mean ± SEM.[5]
Kidney Fibrosis
Preclinical studies in animal models of chronic kidney disease (CKD) have demonstrated that Asengeprast can reverse the activation of genetic markers associated with fibrosis.[6] Research presented at Kidney Week 2022 highlighted the drug's ability to reverse molecular markers of fibrosis in a CKD model.[6]
Skin and Lung Fibrosis
Asengeprast has shown promise in preclinical models of fibrotic diseases affecting the skin and lungs.[3] This has led to its clinical investigation in systemic sclerosis (SSc), a disease characterized by widespread fibrosis of the skin and internal organs.[4]
Experimental Protocols
In Vivo Model: Diabetic Cardiomyopathy in Rats
The following is a summary of the experimental protocol used to evaluate Asengeprast in a model of diabetic cardiomyopathy.[5]
Caption: Experimental workflow for the in vivo diabetic cardiomyopathy model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Diabetes: Diabetes was induced by a single intravenous injection of streptozotocin (55 mg/kg in citrate buffer). Blood glucose levels were monitored to confirm diabetes.
-
Treatment: Eight weeks after the induction of diabetes, rats were randomized to receive either vehicle or Asengeprast (this compound) at a dose of 30 mg/kg/day via oral gavage for a duration of eight weeks. A non-diabetic control group was also included.
-
Functional Assessment: Cardiac function was assessed using echocardiography and pressure-volume catheter analysis to measure parameters such as ejection fraction and end-diastolic pressure-volume relationship.
-
Histological Analysis: At the end of the treatment period, hearts were excised and processed for histological analysis. Interstitial fibrosis was quantified by staining for total collagen, type I collagen, and type III collagen. Cardiomyocyte hypertrophy was determined by measuring the cross-sectional area of cardiomyocytes. Inflammation was assessed by quantifying the influx of interstitial macrophages via immunohistochemistry.
In Vitro Fibrosis Assays
Standard in vitro assays are utilized to assess the anti-fibrotic potential of compounds like Asengeprast. These often involve the use of fibroblasts, the primary cell type responsible for extracellular matrix deposition.
References
- 1. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 2. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]
- 3. sclerodermanews.com [sclerodermanews.com]
- 4. sclerodermanews.com [sclerodermanews.com]
- 5. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniseed.com [uniseed.com]
Asengeprast: A Novel GPR68 Antagonist in Development for Fibrotic Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Asengeprast (formerly FT011) is a first-in-class, orally available small molecule antagonist of the G-protein coupled receptor 68 (GPR68). It is currently in clinical development for the treatment of fibrotic diseases, including systemic sclerosis and chronic kidney disease. Asengeprast exerts its anti-fibrotic and anti-inflammatory effects by selectively inhibiting GPR68, a proton-sensing receptor that is activated in acidic microenvironments characteristic of tissue injury and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data available for Asengeprast, its mechanism of action, and the experimental methodologies used in its evaluation.
Introduction to GPR68 and its Role in Fibrosis
G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification. In healthy tissues, GPR68 is largely inactive. However, in the context of tissue injury, inflammation, and certain tumors, the local microenvironment becomes acidic, leading to the activation of GPR68.
Upon activation by protons, GPR68 can couple to multiple G-protein signaling pathways, primarily through Gαq/11 and Gαs. The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gαs pathway, on the other hand, stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
The activation of these signaling cascades downstream of GPR68 has been linked to the promotion of inflammation and fibrosis. A key downstream effector of GPR68 activation is the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.
Asengeprast: A Selective GPR68 Antagonist
Asengeprast is a potent and selective antagonist of GPR68. By blocking the activation of GPR68 in response to acidic conditions, Asengeprast is designed to inhibit the downstream signaling pathways that drive inflammation and fibrosis.
Preclinical Pharmacology
Preclinical studies have demonstrated the ability of Asengeprast to inhibit GPR68 signaling and exert anti-fibrotic and anti-inflammatory effects in various in vitro and in vivo models.
Table 1: In Vitro Activity of Asengeprast
| Assay Type | Description | Result |
| GPR68 Antagonism | Inhibition of acidosis-induced Ca2+ signaling in a GPR68-specific FLIPR assay. | IC50: 600 nM[1] |
| Direct Binding | Cellular Thermal Shift Assay (CETSA) demonstrating direct binding to GPR68. | EC50: 340 nM[2] |
| GPCR Panel Screen | Evaluation of agonist and antagonist activity against a panel of 164 GPCRs. | 100% inhibition of acidosis-induced Ca2+ signaling at 37.5 µM with no agonist activity observed.[1] |
Preclinical In Vivo Efficacy
Asengeprast has shown promising efficacy in animal models of chronic kidney disease (CKD), where it was found to reverse key inflammatory and fibrotic pathways. Transcriptomic analysis of kidney tissue from these models revealed that Asengeprast treatment reversed the dysregulation of fibrotic and inflammatory pathways, with a significant impact on the signaling networks driven by TGF-β1.[3][4]
Clinical Development
Asengeprast is currently in Phase 2 clinical development for systemic sclerosis (SSc), a chronic autoimmune disease characterized by widespread fibrosis of the skin and internal organs.
Phase 2 Study in Systemic Sclerosis (NCT04647890)
This randomized, double-blind, placebo-controlled Phase 2a study evaluated the efficacy, safety, and pharmacokinetics of two oral doses of Asengeprast (200 mg and 400 mg once daily) in patients with diffuse cutaneous systemic sclerosis.[2][5][6][7]
Table 2: Key Efficacy Results from the Phase 2a Study in Systemic Sclerosis (12 weeks)
| Outcome Measure | Asengeprast 400 mg | Placebo | p-value |
| ACR-CRISS Score | |||
| % of Patients with Clinically Meaningful Improvement (Score ≥0.6) | 60% | 10% | 0.019[1][8] |
| Mean Score | 0.542 | 0.131 | 0.019[9] |
| SHAQ-DI Score | |||
| Statistically Significant Improvement | Yes | No (worsening) | 0.019[1][8] |
| Fibrosis Gene Signature | |||
| Change in Score (Transcriptomic Analysis) | Decrease | Increase | Not specified[10] |
The study also reported that Asengeprast was safe and well-tolerated.[1][8]
Signaling Pathways and Experimental Workflows
GPR68 Signaling Pathway
The following diagram illustrates the proposed signaling pathway of GPR68 and the point of intervention for Asengeprast.
Caption: GPR68 signaling and Asengeprast's mechanism of action.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a generalized workflow for the preclinical assessment of a GPR68 antagonist like Asengeprast. Please note that specific, detailed protocols for Asengeprast studies are not publicly available and this represents a typical approach.
Caption: Generalized preclinical evaluation workflow for Asengeprast.
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific studies on Asengeprast are not publicly available in the searched resources. The following are generalized descriptions of the types of methodologies employed in the evaluation of GPR68 antagonists.
In Vitro GPR68 Antagonist Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by GPR68 activation.
-
Cell Culture: A stable cell line overexpressing human GPR68 is cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., Asengeprast).
-
Agonist Stimulation: The cells are then stimulated with an acidic buffer (e.g., pH 6.8) to activate GPR68.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated from the dose-response curve.
In Vivo Model of Chronic Kidney Disease
Animal models are crucial for evaluating the in vivo efficacy of anti-fibrotic compounds. A common model for CKD involves surgical or chemical induction of kidney injury.
-
Model Induction: For example, a unilateral ureteral obstruction (UUO) model can be created by ligating the ureter of one kidney in rodents.
-
Treatment: Animals are treated with the test compound (e.g., Asengeprast) or vehicle control at various doses and for a specified duration.
-
Sample Collection: At the end of the study, animals are euthanized, and blood and kidney tissues are collected.
-
Analysis:
-
Kidney Function: Blood urea nitrogen (BUN) and serum creatinine are measured to assess kidney function.
-
Histology: Kidney sections are stained with markers of fibrosis such as Masson's trichrome or Sirius Red to visualize collagen deposition.
-
Immunohistochemistry: Staining for fibrosis markers like alpha-smooth muscle actin (α-SMA) and fibronectin is performed.
-
Gene Expression Analysis: RNA is extracted from kidney tissue for transcriptomic analysis (e.g., RNA-sequencing) to evaluate changes in gene expression related to fibrosis and inflammation.
-
Conclusion
Asengeprast represents a novel and promising therapeutic approach for the treatment of fibrotic diseases. Its unique mechanism of action, targeting the proton-sensing receptor GPR68, addresses a key driver of fibrosis and inflammation in diseased tissues. The available preclinical and clinical data demonstrate its potential to be a safe and effective treatment for conditions like systemic sclerosis and chronic kidney disease. Further clinical development, including larger and longer-term studies, will be crucial to fully elucidate the therapeutic potential of this first-in-class GPR68 antagonist.
References
- 1. medrxiv.org [medrxiv.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Prediction of Disease Progression and Clinical Response in Systemic Sclerosis: Experience From a Proof‐of‐Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. News and failures from recent treatment trials in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-cell transcriptomic analysis reveals the association of Ccl6+Ccr2+Arg1+ macrophages with renal interstitial fibrosis in AKI | PLOS One [journals.plos.org]
- 8. Multi omics analysis of fibrotic kidneys in two mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]
- 10. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of this compound as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
Methodological & Application
Asengeprast In Vivo Formulation for Rodent Models of Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asengeprast (formerly known as FT011) is a first-in-class, orally active small molecule antagonist of the G-protein coupled receptor 68 (GPR68).[1][2] GPR68, also known as Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), functions as a proton sensor that is activated by extracellular acidification, a common feature in tissue injury and inflammation.[3] By inhibiting GPR68, Asengeprast modulates key signaling pathways involved in inflammation and fibrosis, making it a promising therapeutic candidate for a variety of fibrotic diseases.[2][4][5] Preclinical studies have demonstrated its efficacy in rodent models of cardiac and kidney fibrosis.[1] This document provides detailed application notes and protocols for the in vivo use of Asengeprast in rodent models of fibrosis.
Mechanism of Action
Asengeprast exerts its anti-fibrotic effects by antagonizing GPR68. In fibrotic conditions, tissue injury and inflammation lead to a localized decrease in extracellular pH, activating GPR68 on various cell types, including fibroblasts. Activated GPR68 can signal through multiple G-protein pathways, including Gαq and Gαs. Gαq activation leads to downstream signaling cascades that promote fibroblast proliferation and extracellular matrix deposition, key events in the pathogenesis of fibrosis. GPR68 signaling is also interconnected with pro-fibrotic pathways mediated by Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[6][7] Asengeprast, by blocking GPR68, is thought to inhibit these downstream pro-fibrotic signaling events.
References
- 1. Asengeprast - Wikipedia [en.wikipedia.org]
- 2. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 3. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sclerodermanews.com [sclerodermanews.com]
- 5. FDA Fast Tracks Certa Therapeutics’ this compound for Systemic Sclerosis - The Dermatology Digest [thedermdigest.com]
- 6. GPR68: An Emerging Drug Target in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
Asengeprast in Bleomycin-Induced Scleroderma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of Asengeprast, a first-in-class G protein-coupled receptor 68 (GPR68) antagonist, in a bleomycin-induced mouse model of scleroderma. The provided methodologies are based on established preclinical models of skin fibrosis and the known antifibrotic properties of Asengeprast.
Introduction
Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by excessive fibrosis in the skin and internal organs. Asengeprast (formerly FT011) is an investigational oral therapy that targets GPR68, a receptor that, when activated by stimuli such as injury, triggers inflammatory and fibrotic pathways.[1][2] Preclinical and clinical studies have suggested the potential of Asengeprast to ameliorate fibrosis.[1][3] The bleomycin-induced scleroderma model in mice is a widely used and well-characterized preclinical model that recapitulates the key pathological features of skin fibrosis observed in scleroderma. This document outlines a representative protocol for the use of Asengeprast in this model.
Signaling Pathway of Asengeprast Action
Asengeprast acts by blocking the G protein-coupled receptor 68 (GPR68). In the context of tissue injury and fibrosis, GPR68 is activated, leading to downstream signaling cascades that promote inflammation and the deposition of extracellular matrix proteins, key events in the development of fibrosis. By antagonizing GPR68, Asengeprast is believed to inhibit these profibrotic signaling pathways.
Experimental Protocol: Asengeprast in Bleomycin-Induced Skin Fibrosis
This protocol describes a preventive treatment approach, where Asengeprast is administered concurrently with the induction of fibrosis by bleomycin.
Materials and Animals
-
Animals: 8-week-old male C57BL/6 mice.
-
Reagents:
-
Bleomycin sulfate (e.g., from Hospira, Inc.).
-
Asengeprast (formulated for oral gavage).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Vehicle for Asengeprast (e.g., 0.5% carboxymethyl cellulose).
-
-
Equipment:
-
Insulin syringes with 30G needles.
-
Oral gavage needles.
-
Animal balance.
-
Calipers.
-
Experimental Design and Treatment Groups
| Group | Treatment | Number of Animals (n) |
| 1. Vehicle Control | Intradermal PBS + Oral Vehicle | 10 |
| 2. Bleomycin Control | Intradermal Bleomycin + Oral Vehicle | 10 |
| 3. Asengeprast (Low Dose) | Intradermal Bleomycin + Asengeprast (e.g., 10 mg/kg) | 10 |
| 4. Asengeprast (High Dose) | Intradermal Bleomycin + Asengeprast (e.g., 30 mg/kg) | 10 |
Note: The suggested Asengeprast doses are hypothetical and should be optimized in dose-ranging studies. These are based on typical preclinical oral dosing for small molecules.
Experimental Workflow
Detailed Methodology
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Fibrosis Induction:
-
On day 0, begin daily intradermal injections of bleomycin (100 µL of 1 mg/mL in PBS) into a shaved area on the upper back of the mice in the designated groups.
-
Administer PBS injections to the vehicle control group.
-
-
Asengeprast Administration:
-
On day 0, begin daily oral administration of Asengeprast or vehicle via gavage. The volume is typically 100 µL per 10g of body weight.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Termination and Sample Collection:
-
On day 28, euthanize the mice.
-
Excise the treated skin area.
-
Divide the skin sample for histological analysis and collagen quantification.
-
Endpoint Analysis
Dermal Thickness Measurement
-
Histology:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm thickness.
-
Stain sections with Masson's Trichrome to visualize collagen (stains blue/green).
-
-
Measurement:
-
Under a microscope, measure the dermal thickness from the epidermal-dermal junction to the dermal-subcutaneous fat junction at multiple, non-overlapping points for each section.
-
Collagen Content Quantification (Hydroxyproline Assay)
-
Hydrolysis:
-
Weigh a portion of the skin tissue and hydrolyze in 6N HCl at 110°C for 18-24 hours.
-
-
Assay:
-
Use a commercial hydroxyproline assay kit (e.g., from Abcam or MilliporeSigma) to determine the hydroxyproline concentration in the hydrolysates.
-
Hydroxyproline content is a direct measure of collagen content.
-
Expected Outcomes and Data Presentation
The expected outcomes are a reduction in dermal thickness and collagen content in the Asengeprast-treated groups compared to the bleomycin control group.
Quantitative Data Summary
| Endpoint | Vehicle Control | Bleomycin Control | Asengeprast (Low Dose) | Asengeprast (High Dose) |
| Dermal Thickness (µm) | (Expected Baseline) | (Expected Increase) | (Expected Reduction) | (Expected Greater Reduction) |
| Hydroxyproline (µg/mg tissue) | (Expected Baseline) | (Expected Increase) | (Expected Reduction) | (Expected Greater Reduction) |
Conclusion
This protocol provides a framework for the preclinical evaluation of Asengeprast in a bleomycin-induced model of scleroderma. The successful implementation of these experiments will provide valuable data on the antifibrotic efficacy of Asengeprast and support its further development as a potential therapy for scleroderma and other fibrotic diseases.
References
- 1. ph-sensing-g-protein-coupled-receptor-ogr1-gpr68-expression-and-activation-increases-in-intestinal-inflammation-and-fibrosis - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. The Retinoid Tamibarotene Aggravates Skin Inflammation in a Model of Bullous Pemphigoid-like Epidermolysis Bullosa Acquisita [mdpi.com]
Application Notes and Protocols for Asengeprast in Primary Human Fibroblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asengeprast (formerly known as FT011) is a first-in-class, orally available small molecule antagonist of the G protein-coupled receptor 68 (GPR68).[1][2][3] GPR68, a proton-sensing receptor, is typically inactive in healthy tissues but becomes activated in response to injury or disease, triggering inflammatory and fibrotic pathways.[1][3] Asengeprast is under investigation as a therapeutic agent for various fibrotic and inflammatory conditions, including systemic sclerosis and chronic kidney disease.[1] Its mechanism of action involves the inhibition of GPR68, which subsequently modulates downstream signaling cascades, most notably the transforming growth factor-β1 (TGF-β1) pathway, a principal driver of fibroblast activation and fibrosis.[1]
These application notes provide detailed protocols for the use of Asengeprast in primary human fibroblast cell culture to study its anti-fibrotic effects. The protocols are intended to guide researchers in establishing robust in vitro models to evaluate the efficacy and mechanism of action of Asengeprast.
Mechanism of Action
Asengeprast exerts its anti-fibrotic effects by antagonizing GPR68. In fibrotic conditions, tissue injury and inflammation can lead to localized acidosis, which activates GPR68 on the surface of fibroblasts. Activated GPR68 is known to signal through various downstream pathways, including the Gαq/11-PLC-IP3-Ca2+ and Gα12/13-RhoA pathways, as well as the Gs-adenylyl cyclase-cAMP-PKA-CREB pathway. These signaling events contribute to the transdifferentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components, such as collagen.[4] A key consequence of GPR68 activation in the context of fibrosis is the upregulation of the TGF-β1 signaling pathway.[1] Asengeprast, by blocking GPR68, is expected to attenuate these pro-fibrotic responses.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of Asengeprast on primary human dermal fibroblasts stimulated with TGF-β1. Researchers should generate their own data to confirm these findings.
| Treatment Group | α-SMA Expression (% of TGF-β1 control) | Collagen I Deposition (ng/mg protein) | Proliferation (Fold Change vs. Untreated) |
| Untreated Control | 10 ± 2.5 | 50 ± 8.2 | 1.0 |
| TGF-β1 (10 ng/mL) | 100 | 250 ± 25.1 | 1.2 ± 0.1 |
| TGF-β1 + Asengeprast (1 µM) | 75 ± 6.8 | 180 ± 15.7 | 1.1 ± 0.2 |
| TGF-β1 + Asengeprast (10 µM) | 40 ± 5.1 | 110 ± 12.3 | 1.0 ± 0.1 |
| TGF-β1 + Asengeprast (100 µM) | 15 ± 3.2 | 65 ± 9.5 | 0.9 ± 0.1 |
Note: Data are presented as mean ± standard deviation. This is representative data and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Culture of Primary Human Fibroblasts
A detailed protocol for the culture of primary human fibroblasts is essential for obtaining reliable and reproducible results.
Materials:
-
Primary Human Dermal Fibroblasts (e.g., from ATCC, Lonza)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Rapidly thaw the cryopreserved vial of primary human fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed fibroblast growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using trypsin-EDTA.
-
Use fibroblasts at a low passage number (e.g., passages 3-6) for experiments to maintain their primary phenotype.
Protocol 2: Assessment of Asengeprast on TGF-β1-Induced Myofibroblast Differentiation
This protocol details the steps to induce myofibroblast differentiation using TGF-β1 and to assess the inhibitory effect of Asengeprast.
Materials:
-
Primary human fibroblasts cultured as in Protocol 1
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1 (e.g., from R&D Systems)
-
Asengeprast (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Reagents for immunocytochemistry, Western blotting, or qPCR
Procedure:
-
Seed primary human fibroblasts in multi-well plates at a suitable density and allow them to adhere overnight.
-
The next day, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with various concentrations of Asengeprast (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour. A prior study in neonatal rat cardiac fibroblasts showed a significant effect at 100 µM.[2]
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) in the continued presence of Asengeprast or vehicle. Include an untreated control group.
-
Incubate for 48-72 hours.
-
After incubation, assess myofibroblast differentiation using one or more of the following methods:
-
Immunocytochemistry: Fix and permeabilize the cells, then stain for α-SMA. Counterstain with DAPI to visualize nuclei. Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining.
-
Western Blot: Lyse the cells and perform Western blotting for α-SMA and Collagen Type I.
-
qPCR: Extract RNA and perform quantitative real-time PCR for myofibroblast marker genes such as ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
Protocol 3: Quantification of Collagen Deposition
This protocol outlines a method to quantify the amount of collagen deposited in the extracellular matrix.
Materials:
-
Cells treated as in Protocol 2
-
Sirius Red/Picric Acid solution
-
0.1 N Sodium Hydroxide (NaOH)
-
Spectrophotometer
Procedure:
-
After the treatment period, gently wash the cell layers with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
Stain the cells with Sirius Red/Picric Acid solution for 1 hour at room temperature.
-
Wash the stained cells extensively with acidified water (e.g., 0.5% acetic acid) to remove unbound dye.
-
Elute the bound dye with 0.1 N NaOH.
-
Measure the absorbance of the eluted dye at a wavelength of 550 nm using a spectrophotometer.
-
Normalize the absorbance values to the total protein content of each well, which can be determined using a BCA protein assay on parallel wells.
Protocol 4: Fibroblast Proliferation Assay
This protocol is for assessing the effect of Asengeprast on fibroblast proliferation.
Materials:
-
Primary human fibroblasts
-
96-well plates
-
Asengeprast
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
Procedure:
-
Seed fibroblasts in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Asengeprast or vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell proliferation using a commercially available assay kit according to the manufacturer's instructions.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing Asengeprast in primary human fibroblast cell culture. By following these detailed methodologies, researchers can effectively investigate the anti-fibrotic potential of Asengeprast and further elucidate its mechanism of action. It is recommended that researchers optimize the protocols for their specific primary cell lines and experimental conditions.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 4. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Oral Bioavailability of Asengeprast in Mice
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, step-by-step guide for determining the absolute oral bioavailability of the investigational compound Asengeprast in a murine model. This protocol covers experimental design, in-vivo procedures, bioanalytical quantification, and pharmacokinetic data analysis.
Introduction
Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged.[1] It is a key determinant of a drug's therapeutic efficacy and dosing regimen. Low oral bioavailability can be attributed to poor absorption from the gastrointestinal tract or significant first-pass metabolism in the gut wall and liver.[1][2]
This document outlines a detailed protocol to assess the absolute oral bioavailability of a novel compound, "Asengeprast," in mice. The methodology involves administering Asengeprast via both intravenous (IV) and oral (PO) routes and subsequently measuring its concentration in plasma over time. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles for both routes, the absolute bioavailability can be accurately calculated.[1][3]
Experimental Design
The study consists of two parallel arms, with a cohort of mice assigned to each route of administration.
-
Group 1: Intravenous (IV) Administration: This group serves as the 100% bioavailability reference, as the drug is introduced directly into the systemic circulation.[1]
-
Group 2: Oral (PO) Administration: This group is used to determine the extent of absorption and the impact of first-pass metabolism.[2]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or CD-1 (select a consistent strain for all studies)
-
Sex: Male or female (use only one sex to minimize variability)
-
Weight: 20-25 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[4]
Materials and Reagents
-
Asengeprast reference standard
-
Vehicles for Formulation:
-
Animal Supplies:
-
Blood Collection & Processing:
-
Micro-centrifuge tubes (0.5 mL or 1.5 mL) pre-coated with anticoagulant (e.g., K2EDTA)
-
Capillary tubes (heparinized) or lancets for blood collection[10]
-
Centrifuge
-
-
Bioanalysis:
-
LC-MS/MS system (e.g., Triple Quadrupole)[11]
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (reagent grade)
-
Internal Standard (IS) - a structurally similar compound to Asengeprast
-
Water (ultrapure)
-
Experimental Workflow Diagram
Caption: Workflow for determining the oral bioavailability of Asengeprast in mice.
Detailed Experimental Protocols
Formulation Preparation
Accurate dosing requires a homogenous and stable formulation. The following are example vehicles; solubility and stability of Asengeprast must be confirmed beforehand.
| Parameter | IV Formulation | PO Formulation |
| Vehicle | 20% DMSO, 80% PEG400[5] | 0.5% Methylcellulose, 0.2% Tween 80 in H₂O[5] |
| Example Dose | 1 mg/kg | 10 mg/kg |
| Dosing Volume | 5 mL/kg | 10 mL/kg |
| Preparation | 1. Dissolve Asengeprast in DMSO. 2. Add PEG400 and vortex until clear. | 1. Suspend Methylcellulose in water. 2. Add Tween 80. 3. Add Asengeprast and vortex/sonicate to achieve a uniform suspension. |
Table 1: Example Formulation Details for Asengeprast.
Drug Administration Protocols
5.2.1 Intravenous (IV) Administration (Tail Vein)
-
Place the mouse in a restrainer, leaving the tail exposed.[8]
-
Warm the tail using a heat lamp to dilate the lateral tail veins.[8]
-
Disinfect the tail with an alcohol swab.
-
Load the syringe with the calculated dose of the IV formulation.
-
Insert the needle (27-30G, bevel up) into one of the lateral tail veins.[12]
-
Inject the substance slowly and steadily. The vein should blanch if the injection is successful.[12]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
5.2.2 Oral (PO) Administration (Gavage)
-
Securely restrain the mouse by the scruff of the neck to keep the head and body in a straight line.[6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.[6]
-
Load the syringe with the calculated dose of the PO formulation.
-
Insert the ball-tipped gavage needle into the space between the incisors, directing it towards the back of the throat.[8]
-
Gently advance the needle down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.[6]
-
Dispense the formulation into the stomach and slowly withdraw the needle.
-
Monitor the mouse for any signs of distress.
Blood Sample Collection
Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[10] The saphenous vein is a suitable site for repeated, small-volume sampling.[13]
-
Immobilize the mouse and shave a small area over the lateral saphenous vein on the hind leg.
-
Wipe the area with alcohol.
-
Puncture the vein with a sterile lancet or needle (25G).
-
Collect a small volume of blood (e.g., 20-30 µL) using a heparinized capillary tube.[10]
-
Transfer the blood immediately into a pre-labeled micro-centrifuge tube containing K2EDTA.
-
Apply gentle pressure to the puncture site to achieve hemostasis.
-
Suggested Time Points:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 6, 8, 24 hours.[5]
-
Plasma Preparation
-
After collection, gently invert the micro-centrifuge tubes to mix the blood with the anticoagulant.
-
Keep the samples on ice.
-
Centrifuge the tubes at approximately 2,000-4,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, labeled tube.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of Asengeprast in plasma.[14][15]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of cold acetonitrile containing the Internal Standard (IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[16]
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[16][17]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Asengeprast and the IS must be optimized.
-
-
Method Validation: The assay must be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[17][18]
Data Analysis and Presentation
-
Concentration-Time Curve: Plot the mean plasma concentration of Asengeprast versus time for both IV and PO routes.
-
Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Terminal half-life.
-
-
Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following dose-normalized formula:[3]
F (%) = (AUC(0-inf), PO / Dose PO) / (AUC(0-inf), IV / Dose IV) * 100
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | N/A (peak at t=0) | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC(0-inf) (ng*h/mL) | [Insert Value] | [Insert Value] |
| t½ (h) | [Insert Value] | [Insert Value] |
| Oral Bioavailability (F%) | 100% (Reference) | Calculated Value |
Table 2: Summary of Pharmacokinetic Parameters for Asengeprast.
Hypothetical Signaling Pathway Visualization
As the mechanism of action for Asengeprast is not defined, the following diagram illustrates a hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway to demonstrate visualization standards.
Caption: Hypothetical signaling pathway for Asengeprast via a GPCR.
References
- 1. m.youtube.com [m.youtube.com]
- 2. glpbio.com [glpbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Asengeprast in Combination with Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asengeprast (formerly FT011) is a first-in-class, orally available small molecule antagonist of the G protein-coupled receptor 68 (GPR68).[1][2][3] GPR68 is a proton-sensing receptor that is typically inactive in healthy tissues but becomes activated in response to injury or disease, playing a pivotal role in initiating and driving inflammatory and fibrotic processes.[3] Preclinical studies have demonstrated the anti-fibrotic and anti-inflammatory efficacy of Asengeprast in models of kidney and heart disease.[1][4][5] Furthermore, a Phase IIa clinical trial in patients with systemic sclerosis (SSc) has shown that Asengeprast is safe and well-tolerated, leading to clinically meaningful improvements in skin fibrosis, lung function, and patient-reported outcomes.[1][6]
Current therapeutic strategies for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), often involve agents like nintedanib and pirfenidone, which have demonstrated efficacy in slowing disease progression but are associated with significant side effects.[7] The distinct mechanism of action of Asengeprast, targeting a master switch of fibrosis, presents a compelling rationale for its use in combination with existing anti-fibrotic drugs. Such combination therapies could potentially offer synergistic effects, allowing for enhanced efficacy and/or reduced dosages of individual agents, thereby improving the therapeutic window and patient outcomes.
Note: To date, no preclinical or clinical studies have been published that specifically evaluate the combination of Asengeprast with other anti-fibrotic agents. The following application notes and protocols are provided as a guide for researchers to explore the potential of such combination therapies based on the known mechanism of action of Asengeprast and established experimental models of fibrosis.
Data Presentation: Hypothetical Data Tables for Combination Studies
The following tables are templates designed for the structured presentation of quantitative data from preclinical studies evaluating Asengeprast in combination with another anti-fibrotic agent (e.g., nintedanib or pirfenidone).
Table 1: In Vitro Efficacy of Asengeprast in Combination with Anti-Fibrotic Agent X on Fibroblast Activation
| Treatment Group | Collagen I Expression (relative to vehicle) | α-SMA Expression (relative to vehicle) | Proliferation Rate (% of control) |
| Vehicle Control | 1.00 | 1.00 | 100% |
| Asengeprast (low dose) | |||
| Asengeprast (high dose) | |||
| Anti-Fibrotic X (low dose) | |||
| Anti-Fibrotic X (high dose) | |||
| Asengeprast (low dose) + Anti-Fibrotic X (low dose) | |||
| Asengeprast (high dose) + Anti-Fibrotic X (high dose) |
Table 2: In Vivo Efficacy of Asengeprast in Combination with Anti-Fibrotic Agent X in a Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Ashcroft Score (Fibrosis Score) | Lung Collagen Content (μg/mg tissue) | Bronchoalveolar Lavage (BAL) Fluid - Total Cells (x10^5) | BAL Fluid - Macrophages (%) | BAL Fluid - Neutrophils (%) |
| Sham Control | |||||
| Bleomycin + Vehicle | |||||
| Bleomycin + Asengeprast | |||||
| Bleomycin + Anti-Fibrotic X | |||||
| Bleomycin + Asengeprast + Anti-Fibrotic X |
Signaling Pathways
The anti-fibrotic effect of Asengeprast is mediated through the inhibition of the GPR68 signaling pathway. GPR68 is activated by extracellular protons (acidosis), a common feature of inflamed and fibrotic tissues. Upon activation, GPR68 can signal through multiple G protein pathways, including Gq/11 and G12/13, leading to the activation of downstream effectors such as RhoA and the transcription factor YAP.[8] These pathways ultimately promote fibroblast activation, proliferation, and extracellular matrix deposition. Asengeprast, by blocking GPR68, can potentially inhibit these pro-fibrotic signaling cascades.
Furthermore, the GPR68 pathway intersects with other critical pro-fibrotic signaling pathways, including Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[9] TGF-β is a master regulator of fibrosis, signaling through Smad proteins to induce the expression of fibrotic genes.[1] PDGF is a potent mitogen for fibroblasts. By inhibiting a common upstream activator, Asengeprast may attenuate the pro-fibrotic effects of both TGF-β and PDGF.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton-sensing GPCR-YAP Signalling Promotes Cancer-associated Fibroblast Activation of Mesenchymal Stem Cells [ijbs.com]
- 9. A Purpose-Synthesised Anti-Fibrotic Agent Attenuates Experimental Kidney Diseases in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis in Response to Asengeprast Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Asengeprast is a novel, highly selective small molecule inhibitor of the MEK1/2 kinases, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers and other proliferative disorders. By inhibiting MEK1/2, Asengeprast effectively blocks the downstream phosphorylation of ERK1/2, leading to the modulation of gene expression programs critical for cell proliferation, survival, and differentiation. This application note provides detailed protocols for analyzing gene expression changes in cancer cell lines treated with Asengeprast, utilizing both targeted (qPCR) and genome-wide (RNA-Seq) approaches.
Principle of the Method
The study of on-target and off-target gene expression changes following drug treatment is a cornerstone of drug development. The protocols outlined below describe the treatment of a human colorectal cancer cell line (HT-29) with Asengeprast, followed by RNA extraction and analysis. Quantitative Real-Time PCR (qPCR) is employed for the rapid analysis of a select set of downstream target genes (e.g., FOS, JUN, DUSP6), while RNA Sequencing (RNA-Seq) offers a comprehensive, unbiased view of the global transcriptomic response to Asengeprast treatment.
Materials and Reagents
-
HT-29 human colorectal cancer cell line (ATCC® HTB-38™)
-
McCoy's 5A Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
Asengeprast (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent (Invitrogen)
-
RNeasy Mini Kit (Qiagen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)
-
Specific primers for target genes (e.g., FOS, JUN, DUSP6, GAPDH)
-
TruSeq® Stranded mRNA Library Prep Kit (Illumina)
I. Experimental Protocols
Protocol 1: Cell Culture and Asengeprast Treatment
-
Cell Seeding: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed 2 x 10^6 cells in 10 cm plates and allow them to adhere overnight.
-
Starvation (Optional): To synchronize cells and reduce basal pathway activation, replace the growth medium with a serum-free medium for 12-24 hours prior to treatment.
-
Asengeprast Treatment: Prepare working concentrations of Asengeprast (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) in a serum-free or low-serum medium.
-
Incubation: Aspirate the medium from the plates and add the medium containing Asengeprast or vehicle. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells once with cold PBS and then lyse the cells directly on the plate by adding 1 mL of TRIzol™ Reagent. Pipette the lysate up and down several times to homogenize.
Protocol 2: RNA Isolation and Quality Control
-
Phase Separation: Transfer the TRIzol™ lysate to a microcentrifuge tube. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Check RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for RNA-Seq.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining 10 µL of PowerUp™ SYBR™ Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10), and 6 µL of nuclease-free water for a final volume of 20 µL.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol:
-
Hold: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.
-
Melt Curve Analysis.
-
-
Data Analysis: Calculate the quantification cycle (Cq) values. Determine the relative gene expression using the ΔΔCq method, normalizing to a housekeeping gene (e.g., GAPDH) and comparing to the vehicle-treated control.
II. Data Presentation
Table 1: Relative Quantification of Target Gene Expression by qPCR
| Target Gene | Asengeprast Conc. (nM) | Time Point (hr) | Average Cq | ΔCq (Normalized to GAPDH) | ΔΔCq (vs. Vehicle) | Fold Change (2^-ΔΔCq) |
| FOS | Vehicle (DMSO) | 6 | 24.5 | 4.5 | 0.0 | 1.0 |
| 100 | 6 | 27.8 | 7.8 | 3.3 | 0.10 | |
| JUN | Vehicle (DMSO) | 6 | 22.1 | 2.1 | 0.0 | 1.0 |
| 100 | 6 | 24.9 | 4.9 | 2.8 | 0.14 | |
| DUSP6 | Vehicle (DMSO) | 6 | 26.3 | 6.3 | 0.0 | 1.0 |
| 100 | 6 | 29.1 | 9.1 | 2.8 | 0.14 | |
| GAPDH | Vehicle (DMSO) | 6 | 20.0 | - | - | - |
| 100 | 6 | 20.0 | - | - | - |
Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis (Asengeprast 100 nM vs. Vehicle at 24 hr)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| FOS | -3.8 | 1.2e-50 | 2.5e-46 |
| EGR1 | -3.5 | 3.4e-45 | 4.1e-41 |
| DUSP6 | -3.2 | 5.6e-42 | 5.2e-38 |
| SPRY2 | -2.9 | 7.8e-38 | 6.0e-34 |
| JUN | -2.7 | 9.1e-35 | 5.9e-31 |
| CCND1 | -2.5 | 1.4e-30 | 7.8e-27 |
| MMP7 | -2.3 | 2.5e-28 | 1.2e-24 |
| PLAUR | -2.1 | 4.6e-25 | 1.9e-21 |
| IER2 | -2.0 | 8.9e-23 | 3.2e-19 |
| CDKN1A | 1.8 | 1.2e-20 | 3.9e-17 |
III. Mandatory Visualizations
Caption: Asengeprast inhibits the MEK1/2 kinases in the MAPK/ERK pathway.
Caption: Workflow for gene expression analysis after Asengeprast treatment.
Caption: Bioinformatic pipeline for RNA-Seq data analysis.
Application of Asengeprast in 3D Organoid Models of Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asengeprast (formerly FT011) is a first-in-class, orally available small molecule inhibitor of the G protein-coupled receptor 68 (GPR68) with potent anti-inflammatory and antifibrotic properties.[1][2][3] GPR68 is a proton-sensing receptor that, when activated by local acidic conditions resulting from tissue injury and inflammation, triggers downstream signaling pathways that promote fibrosis.[1][2] By blocking GPR68, Asengeprast represents a promising therapeutic strategy for a range of fibrotic diseases, including scleroderma, chronic kidney disease, and potentially liver fibrosis.[1][2][3]
Three-dimensional (3D) organoid models of fibrosis have emerged as powerful preclinical tools that more accurately recapitulate the complex cellular interactions and microenvironment of fibrotic tissues compared to traditional 2D cell cultures.[4][5] These models, often derived from induced pluripotent stem cells (iPSCs) or primary patient cells, can contain various cell types crucial for the fibrotic process, such as hepatocytes, hepatic stellate cells (HSCs), and immune cells.[5][6] This document provides detailed application notes and protocols for utilizing Asengeprast in 3D organoid models of liver fibrosis to evaluate its therapeutic potential.
Mechanism of Action of Asengeprast in Fibrosis
Asengeprast's primary mechanism of action is the selective inhibition of GPR68.[2] In the context of fibrosis, this inhibition is expected to disrupt the downstream signaling cascade that leads to the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.
Experimental Protocols
I. Generation of 3D Liver Organoids for Fibrosis Modeling
This protocol is adapted from established methods for generating multicellular human liver organoids.[4][6]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Co-culture of human hepatocytes (e.g., HepG2), hepatic stellate cells (e.g., LX-2), and macrophages (e.g., THP-1 derived)[7]
-
Appropriate cell culture media and supplements
-
Extracellular matrix (e.g., Matrigel)
-
Ultra-low attachment plates
Protocol:
-
Cell Seeding: Co-culture hepatocytes, hepatic stellate cells, and macrophages in a defined ratio in ultra-low attachment plates to allow for self-assembly into spheroids.
-
Organoid Formation: Culture the spheroids for 3-6 days to allow for the formation of compact 3D liver organoids.[7] The medium should be replaced every two days.
-
Organoid Maturation: Continue to culture the organoids for an additional period to allow for maturation and the establishment of cell-cell interactions.
II. Induction of Fibrosis in 3D Liver Organoids
Fibrosis can be induced in the liver organoids using various stimuli. Two common methods are treatment with Transforming Growth Factor-beta (TGF-β) or Thioacetamide (TAA).[7]
A. TGF-β Induced Fibrosis:
-
On day 3 of organoid culture, add recombinant human TGF-β1 to the culture medium at a concentration of 2-10 ng/mL.
-
Culture the organoids in the presence of TGF-β1 for an additional 2-3 days to induce a fibrotic phenotype.
B. Thioacetamide (TAA) Induced Fibrosis:
-
On day 3 of organoid culture, add TAA to the culture medium at a concentration of 1-10 mM.[7]
-
Culture the organoids in the presence of TAA for an additional 3 days to induce fibrosis.[7]
III. Treatment with Asengeprast
-
Preparation of Asengeprast Stock Solution: Prepare a stock solution of Asengeprast in a suitable solvent (e.g., DMSO).
-
Treatment: On day 4 of organoid culture (one day after the addition of the fibrotic stimulus), add Asengeprast to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Continue to culture the organoids in the presence of Asengeprast for an additional 1-2 days.
IV. Endpoint Analysis and Data Presentation
To evaluate the efficacy of Asengeprast in reversing or preventing fibrosis, a variety of endpoint analyses can be performed.
A. Gene Expression Analysis (qPCR):
-
Analyze the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA, gene name ACTA2), Collagen type I alpha 1 (COL1A1), and Collagen type III alpha 1 (COL3A1).[7]
B. Protein Expression Analysis (Western Blot or Immunofluorescence):
-
Assess the protein levels of α-SMA and Collagen I.
C. Histological Analysis:
-
Perform Picro-Sirius Red staining to visualize collagen deposition.
D. Cytotoxicity Assay:
-
Evaluate the viability of the organoids after treatment with Asengeprast using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
Data Presentation:
Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups.
| Treatment Group | α-SMA Expression (Relative Fold Change) | COL1A1 Expression (Relative Fold Change) | Collagen Deposition (Area %) | Organoid Viability (%) |
| Healthy Control | 1.0 | 1.0 | Baseline | 100 |
| Fibrotic Control (TGF-β/TAA) | Value | Value | Value | Value |
| Asengeprast (0.1 µM) | Value | Value | Value | Value |
| Asengeprast (1 µM) | Value | Value | Value | Value |
| Asengeprast (10 µM) | Value | Value | Value | Value |
Expected Outcomes
It is hypothesized that treatment with Asengeprast will lead to a dose-dependent reduction in the expression of fibrotic markers (α-SMA, COL1A1) and a decrease in collagen deposition in the 3D liver organoid models of fibrosis. These results would provide strong preclinical evidence for the therapeutic potential of Asengeprast in treating liver fibrosis.
The combination of Asengeprast's targeted mechanism of action and the physiological relevance of 3D organoid models provides a powerful platform for investigating its antifibrotic efficacy. The protocols outlined in this document offer a comprehensive framework for researchers to evaluate Asengeprast and other GPR68 inhibitors in a human-relevant, preclinical setting, thereby accelerating the development of novel therapies for fibrotic diseases.
References
- 1. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]
- 2. medrxiv.org [medrxiv.org]
- 3. Asengeprast - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Fibrotic Liver Organoids Using Hepatocytes, Primary Liver Sinusoidal Endothelial Cells, Hepatic Stellate Cells, and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Asengeprast Concentration for In Vitro Fibroblast Assays: A Technical Support Guide
Welcome to the Technical Support Center for Asengeprast. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Asengeprast in in vitro fibroblast assays. Asengeprast is a novel, first-in-class oral antagonist of G protein-coupled receptor 68 (GPR68), a key regulator of fibrosis.[1] Proper concentration optimization is critical for obtaining meaningful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Asengeprast?
A1: Asengeprast is a selective antagonist of G protein-coupled receptor 68 (GPR68), a proton-sensing receptor that is considered a master switch in fibrosis.[1] By inhibiting GPR68, Asengeprast has been shown to reverse inflammatory and fibrotic pathways. A key target of this modulation is the transforming growth factor β1 (TGF-β1) signaling network, a major driver of fibroblast activation and subsequent extracellular matrix deposition.[1]
Q2: What is the recommended starting concentration for Asengeprast in fibroblast assays?
A2: As of the latest available data, specific optimal concentrations for Asengeprast in different fibroblast assays have not been publicly established. For novel small molecule inhibitors, a common starting point for in vitro cell-based assays is to perform a broad dose-response analysis. A typical range to begin with is from 1 nM to 100 µM. This wide range allows for the determination of the compound's potency and potential toxicity.
Q3: How can I determine the optimal Asengeprast concentration for my specific fibroblast assay?
A3: Determining the optimal concentration requires a systematic approach. We recommend a three-step process:
-
Cytotoxicity Assay: To determine the non-toxic concentration range.
-
Dose-Response for Target Engagement: To identify the concentration range that effectively inhibits GPR68 signaling.
-
Functional Assay Optimization: To fine-tune the concentration for specific anti-fibrotic readouts (e.g., proliferation, collagen synthesis).
The following troubleshooting guides provide detailed protocols for this optimization process.
Troubleshooting Guides
Issue 1: Determining the Non-Toxic Concentration Range of Asengeprast
A crucial first step is to identify the concentration range of Asengeprast that does not cause fibroblast cell death, which could confound the results of functional assays.
Experimental Protocol: Cytotoxicity Assay (MTT or a similar viability assay)
-
Cell Plating: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Asengeprast (e.g., from 0.01 µM to 100 µM). Remove the culture medium and add fresh medium containing the different concentrations of Asengeprast. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Asengeprast dose).
-
Incubation: Incubate the plate for 24-72 hours, depending on the typical duration of your functional assay.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the Asengeprast concentration to determine the concentration at which viability is significantly reduced.
Data Presentation: Asengeprast Cytotoxicity in Fibroblasts
| Asengeprast Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 98.5 | ± 4.8 |
| 1 | 97.1 | ± 5.5 |
| 10 | 95.3 | ± 6.1 |
| 50 | 70.2 | ± 7.3 |
| 100 | 45.8 | ± 8.0 |
| (Note: This is example data. Actual results may vary.) |
Logical Workflow for Determining Non-Toxic Concentration
Caption: Workflow for identifying the non-toxic concentration range of Asengeprast.
Issue 2: Confirming Target Engagement and Determining IC50
Before moving to functional assays, it is important to confirm that Asengeprast is engaging its target, GPR68, in your fibroblast cell line at a specific concentration range. This can be indirectly measured by assessing downstream signaling events. As GPR68 is a proton sensor, its activation can be mimicked by lowering the extracellular pH.
Experimental Protocol: GPR68 Target Engagement Assay (e.g., Calcium Flux or cAMP modulation in response to acidic pH)
-
Cell Preparation: Culture fibroblasts expressing GPR68. For some cell types, overexpression of GPR68 may be necessary if endogenous levels are low.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a range of Asengeprast concentrations (within the non-toxic range) for 30-60 minutes.
-
GPR68 Activation: Stimulate the cells by lowering the extracellular pH (e.g., from pH 7.4 to pH 6.8) to activate the proton-sensing GPR68.
-
Signal Readout: Measure the downstream signaling event. For Gq-coupled GPCRs like GPR68, this is often a transient increase in intracellular calcium. For Gs or Gi coupling, cAMP levels can be measured. Use a fluorescent calcium indicator (e.g., Fluo-4) or a cAMP assay kit.
-
Data Analysis: Plot the inhibition of the pH-induced signal against the Asengeprast concentration to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the maximal response).
Data Presentation: Asengeprast IC50 for GPR68 Inhibition
| Asengeprast Concentration (nM) | % Inhibition of pH-induced Calcium Flux | Standard Deviation |
| 0.1 | 5.2 | ± 2.1 |
| 1 | 15.8 | ± 4.5 |
| 10 | 48.9 | ± 5.3 |
| 100 | 85.4 | ± 6.8 |
| 1000 | 95.1 | ± 3.9 |
| (Note: This is example data. Actual results may vary.) |
Signaling Pathway: Asengeprast Inhibition of GPR68
Caption: Asengeprast blocks the activation of GPR68 by low pH, inhibiting pro-fibrotic signaling.
Issue 3: Optimizing Asengeprast Concentration for Functional Anti-Fibrotic Assays
Once you have a non-toxic concentration range and an IC50 for target engagement, you can optimize the concentration for specific fibroblast functions like proliferation, migration, and collagen synthesis.
Experimental Protocol: Fibroblast Proliferation Assay (e.g., BrdU or Ki67 Staining)
-
Cell Plating and Starvation: Seed fibroblasts and then serum-starve them for 24 hours to synchronize their cell cycles.
-
Treatment: Treat the cells with a pro-fibrotic stimulus (e.g., TGF-β1 at 5-10 ng/mL) in the presence of a range of Asengeprast concentrations (e.g., spanning the IC50 value, from 1 nM to 1 µM). Include positive (TGF-β1 alone) and negative (vehicle) controls.
-
Incubation: Incubate for 24-48 hours.
-
Proliferation Measurement:
-
BrdU Assay: Add BrdU (Bromodeoxyuridine) for the last 2-4 hours of incubation. Fix the cells and perform an ELISA or immunofluorescence to detect BrdU incorporation into newly synthesized DNA.
-
Ki67 Staining: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody, a marker of proliferating cells. Analyze by immunofluorescence or flow cytometry.
-
-
Data Analysis: Quantify the proliferation and plot it against the Asengeprast concentration to determine the effective concentration for inhibiting fibroblast proliferation.
Experimental Protocol: Collagen Synthesis Assay (e.g., Sirius Red Staining or Western Blot)
-
Cell Culture: Culture fibroblasts to near confluence.
-
Treatment: Treat cells with a pro-fibrotic stimulus (e.g., TGF-β1) with or without various concentrations of Asengeprast for 48-72 hours.
-
Collagen Measurement:
-
Sirius Red Staining: Fix the cells and stain with Sirius Red solution, which specifically binds to collagen. Elute the dye and measure the absorbance.
-
Western Blot: Lyse the cells and perform a Western blot for Collagen Type I (COL1A1).
-
-
Data Analysis: Normalize collagen levels to total protein or cell number and determine the effective concentration of Asengeprast for reducing collagen synthesis.
Data Presentation: Effect of Asengeprast on Fibroblast Functions
Table 1: Inhibition of TGF-β1-induced Fibroblast Proliferation
| Asengeprast Concentration (nM) | Proliferation (as % of TGF-β1 control) | Standard Deviation |
|---|---|---|
| 0 | 100 | ± 8.5 |
| 1 | 85.2 | ± 7.1 |
| 10 | 52.6 | ± 6.3 |
| 100 | 25.8 | ± 4.9 |
| 1000 | 15.3 | ± 3.8 |
(Note: This is example data. Actual results may vary.)
Table 2: Inhibition of TGF-β1-induced Collagen Synthesis
| Asengeprast Concentration (nM) | Collagen I level (as % of TGF-β1 control) | Standard Deviation |
|---|---|---|
| 0 | 100 | ± 10.2 |
| 1 | 90.5 | ± 9.8 |
| 10 | 60.1 | ± 8.5 |
| 100 | 35.7 | ± 7.2 |
| 1000 | 20.4 | ± 6.1 |
(Note: This is example data. Actual results may vary.)
Signaling Pathway: Asengeprast Modulation of the TGF-β Pathway
Caption: Asengeprast may indirectly attenuate TGF-β1 signaling by inhibiting GPR68, leading to reduced pro-fibrotic gene expression.
By following these structured troubleshooting guides, researchers can systematically determine the optimal concentration of Asengeprast for their specific in vitro fibroblast assays, ensuring reliable and interpretable data.
References
Troubleshooting Asengeprast solubility issues for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asengeprast. The following information is designed to address common challenges, particularly those related to solubility, when using Asengeprast in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Asengeprast and what is its mechanism of action?
Asengeprast (also known as FT011) is an orally active, small molecule anti-fibrotic agent.[1] It functions as an antagonist of the G protein-coupled receptor 68 (GPR68).[1][2][3][4][5] GPR68 is a proton-sensing receptor that is activated by acidic conditions in tissues.[6][7] Upon activation, GPR68 couples to G proteins, leading to the stimulation of downstream signaling pathways, including inositol phosphate production and calcium mobilization.[7] By blocking this receptor, Asengeprast aims to inhibit inflammatory and fibrotic processes.[2][3]
Q2: I am observing precipitation when I add Asengeprast to my cell culture medium. What is the cause?
Precipitation of a compound when added to aqueous solutions like cell culture media is a common issue, particularly for molecules with low water solubility. This is often due to the compound coming out of solution as the concentration of the organic solvent (like DMSO) it was dissolved in is diluted.
Q3: What is the recommended solvent for dissolving Asengeprast?
Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Asengeprast. A stock solution of 10 mM in DMSO has been suggested.
Q4: How should I prepare a stock solution of Asengeprast?
To prepare a 10 mM stock solution of Asengeprast (Molar Mass: 351.358 g/mol )[5]:
-
Weigh out 3.51 mg of Asengeprast powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex or gently heat (if necessary, and if compound stability at higher temperatures is known) until the powder is completely dissolved.
Q5: How should I store the Asengeprast stock solution?
Supplier recommendations suggest that once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.
Troubleshooting Asengeprast Solubility Issues
This guide provides a systematic approach to resolving solubility problems with Asengeprast in your cell culture experiments.
Initial Preparation and Dilution
If you are encountering precipitation, consider the following steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. However, for compounds with poor aqueous solubility, a slightly higher concentration may be necessary. It is crucial to include a vehicle control (medium with the same final DMSO concentration without Asengeprast) in your experiments to account for any effects of the solvent.
-
Dilution Method: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, perform serial dilutions. You can do this by first diluting the stock solution in a small volume of serum-free media and then adding this to your final culture volume.
Solubility Data Summary
| Solvent | Stock Concentration | Recommended Final Concentration Range in Media | Notes |
| DMSO | 10 mM | 1 µM - 10 µM | Final DMSO concentration should be kept low and consistent across experiments. A vehicle control is essential. |
| Ethanol | Not Recommended | - | Information not available; DMSO is the preferred solvent. |
| PBS (Phosphate-Buffered Saline) | Poor | Not Recommended for direct dissolution | Asengeprast is expected to have low solubility in aqueous buffers. |
Experimental Protocol: Preparation of Asengeprast Working Solution for Cell Culture
This protocol outlines the steps for preparing a working solution of Asengeprast from a 10 mM DMSO stock solution for treating cells in culture.
Materials:
-
Asengeprast powder
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (with or without serum, as required by your experimental design)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of Asengeprast powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a fresh aliquot of the 10 mM Asengeprast stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare a final concentration of 10 µM Asengeprast, add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium.
-
Immediately after adding the Asengeprast stock, vortex the medium gently but thoroughly to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations of DMSO which can cause the compound to precipitate.
-
Visually inspect the medium for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
-
Treat Cells:
-
Remove the old medium from your cell culture plates.
-
Add the freshly prepared medium containing the desired final concentration of Asengeprast to your cells.
-
Remember to include a vehicle control (medium with the equivalent concentration of DMSO) in your experimental setup.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Troubleshooting Asengeprast Solubility
Caption: Troubleshooting workflow for Asengeprast solubility in cell culture.
Simplified GPR68 Signaling Pathway
Caption: Asengeprast inhibits the GPR68 signaling pathway.
References
- 1. Asengeprast by Certa Therapeutics for Systemic Sclerosis (Scleroderma): Likelihood of Approval [pharmaceutical-technology.com]
- 2. asengeprast (this compound) / Certa Therap [delta.larvol.com]
- 3. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 4. Asengeprast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Asengeprast - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Addressing potential off-target effects of Asengeprast in experiments
Welcome to the technical support center for Asengeprast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects in experiments involving this selective GPR68 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Asengeprast?
A1: Asengeprast is a first-in-class, orally active small molecule that functions as a selective antagonist of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that, upon activation by an acidic extracellular environment, initiates downstream signaling cascades involved in inflammation and fibrosis.[3][4][5] Asengeprast blocks these signaling pathways by inhibiting GPR68.[3][5]
Q2: How selective is Asengeprast for GPR68?
A2: Asengeprast has demonstrated a high degree of selectivity for GPR68. In a broad screening panel against 164 G protein-coupled receptors (GPCRs), Asengeprast showed no agonist activity and exclusively antagonized GPR68.[3] This selectivity is crucial for minimizing off-target effects in experimental models.
Q3: What are the known downstream signaling pathways of GPR68 that Asengeprast inhibits?
A3: GPR68 primarily couples to the Gq/11 protein, which activates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+).[4] In some cellular contexts, GPR68 has also been shown to couple to Gs, leading to cAMP production, and to G12/13, activating RhoA. Asengeprast, as a GPR68 antagonist, is expected to inhibit these downstream signaling events upon GPR68 activation by acidic pH.
Q4: What is the potency of Asengeprast as a GPR68 antagonist?
A4: In a functional FLIPR (Fluorometric Imaging Plate Reader) antagonist assay, Asengeprast inhibited acidosis-induced Ca2+ response with an IC50 of 600 nM.[3] Direct binding to GPR68 was confirmed with a cellular thermal shift assay (CETSA), showing an EC50 of 340 nM.[3]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes and confirming that the observed effects of Asengeprast are mediated through GPR68 inhibition.
Issue 1: Unexpected or inconsistent cellular response to Asengeprast.
-
Possible Cause 1: Off-target effects. While Asengeprast is highly selective, at very high concentrations it may interact with other cellular targets.
-
Solution: Perform a dose-response experiment. On-target effects should be observed at concentrations consistent with the known IC50 of Asengeprast (around 600 nM). Effects that only appear at much higher concentrations (e.g., >10 µM) are more likely to be off-target.
-
-
Possible Cause 2: GPR68-independent cellular response to pH changes. The experimental model itself might have a GPR68-independent response to acidosis.
-
Solution: Use a negative control cell line that does not express GPR68. If the observed effect persists in this cell line in the presence of Asengeprast, it is likely GPR68-independent.
-
-
Possible Cause 3: Variable GPR68 expression in the cell model. The level of GPR68 expression can influence the magnitude of the response.
-
Solution: Confirm GPR68 expression in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
Issue 2: Asengeprast fails to inhibit the expected downstream signaling.
-
Possible Cause 1: Suboptimal activation of GPR68. The pH drop in the experimental medium may not be sufficient to activate GPR68.
-
Solution: Ensure the extracellular pH is lowered to the optimal range for GPR68 activation (typically pH 6.8-7.0).
-
-
Possible Cause 2: Issues with the downstream signaling assay. The assay used to measure the downstream effect (e.g., calcium flux, cAMP levels) may not be sensitive enough or may be compromised.
-
Solution: Include positive and negative controls for the signaling assay itself to ensure it is functioning correctly.
-
Data Presentation
Table 1: Asengeprast Potency and Selectivity
| Parameter | Value | Assay | Source |
| IC50 for GPR68 | 600 nM | FLIPR antagonist assay (acidosis-induced Ca2+ response) | [3] |
| EC50 for GPR68 Binding | 340 nM | Cellular Thermal Shift Assay (CETSA) | [3] |
| Selectivity | No agonist activity and exclusive antagonism of GPR68 | Screened against a panel of 164 GPCRs | [3] |
Experimental Protocols
Protocol 1: Validating On-Target Activity using a GPR68 Knockdown/Knockout Cell Line
This protocol is designed to confirm that the effects of Asengeprast are dependent on the presence of its target, GPR68.
1. Cell Line Preparation:
- Culture your experimental cell line alongside a GPR68 knockdown or knockout version of the same cell line.
- As a negative control, use a cell line known to have low or no GPR68 expression (e.g., certain cancer cell lines, as detailed in the literature).[6]
2. Experimental Setup:
- Plate all cell lines at the same density.
- Pre-incubate the cells with a range of Asengeprast concentrations (e.g., 10 nM to 10 µM) or a vehicle control for 30-60 minutes.
3. GPR68 Activation:
- Induce GPR68 activation by lowering the extracellular pH of the media to 6.8.
4. Measurement of Downstream Signaling:
- Measure the desired downstream signaling event (e.g., intracellular calcium mobilization, IP1 accumulation, or cAMP levels).
5. Data Analysis:
- Compare the inhibitory effect of Asengeprast in the wild-type, GPR68 knockdown/knockout, and negative control cell lines. A significant reduction in the inhibitory effect of Asengeprast in the knockdown/knockout and negative control cells indicates an on-target effect.
Protocol 2: Rescue Experiment to Confirm GPR68-Mediated Effects
This protocol aims to demonstrate specificity by "rescuing" the phenotype in a GPR68-deficient cell line through the reintroduction of the receptor.
1. Cell Line Preparation:
- Use a GPR68 knockout or low-expressing cell line.
- Transfect this cell line with a plasmid encoding for human GPR68. As a control, transfect a separate batch of cells with an empty vector.
2. Experimental Procedure:
- Follow steps 2-4 as described in Protocol 1 for both the GPR68-expressing and empty vector control cell lines.
3. Data Analysis:
- Demonstrate that the inhibitory effect of Asengeprast is restored in the cells where GPR68 expression has been rescued. The empty vector control cells should show no significant response to Asengeprast.
Mandatory Visualizations
Caption: GPR68 signaling pathway and the inhibitory action of Asengeprast.
Caption: Workflow for troubleshooting potential off-target effects of Asengeprast.
References
- 1. Asengeprast - Wikipedia [en.wikipedia.org]
- 2. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (FT011) – Certa Therapeutics [certatherapeutics.com]
- 3. medrxiv.org [medrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Comprehensive Assessment of GPR68 Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery and stability of Asengeprast in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the delivery and stability of Asengeprast (FT011) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Asengeprast and what is its mechanism of action?
A1: Asengeprast, also known as this compound, is an experimental, orally active small molecule with anti-fibrotic and anti-inflammatory properties.[1][2] It functions as an antagonist of the G protein-coupled receptor 68 (GPR68), a proton sensor that is activated in response to tissue injury and disease.[1][3][4] By inhibiting GPR68, Asengeprast modulates key signaling pathways involved in inflammation and fibrosis, such as the transforming growth factor-beta (TGF-beta) pathway.[1][5]
Q2: What are the primary therapeutic areas being investigated for Asengeprast?
A2: Asengeprast is primarily being developed for the treatment of chronic kidney disease (CKD) and systemic sclerosis (scleroderma).[1][3][5][6] Due to its anti-fibrotic and anti-inflammatory effects, its potential is also being explored in other fibrotic conditions affecting organs like the heart, lungs, and skin.[3]
Q3: In which phase of clinical development is Asengeprast?
A3: Asengeprast is currently in Phase II clinical trials for systemic sclerosis and focal segmental glomerulosclerosis.[3][5][6]
Q4: What is the significance of GPR68 inhibition in disease?
A4: GPR68 is typically inactive in healthy tissues but becomes activated under acidic conditions that can occur during tissue injury or disease.[3] Its activation triggers downstream signaling cascades that contribute to inflammation and fibrosis.[3] By blocking GPR68, Asengeprast aims to halt or reverse these pathological processes.[1][7]
Troubleshooting Guide
Delivery Issues
Q5: We are observing variability in our plasma concentration data after oral gavage of Asengeprast in rodents. What could be the cause?
A5: Variability in plasma concentrations following oral gavage can stem from several factors:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to deposition of the compound in the esophagus or trachea instead of the stomach, resulting in inconsistent absorption. Ensure proper training and technique.
-
Formulation Issues: The suspension or solution of Asengeprast may not be homogenous. Ensure the formulation is well-mixed before each administration.
-
Animal Stress: Stress can affect gastric emptying and intestinal motility, leading to variable absorption. Handle animals gently and allow for an acclimatization period.
-
Fasted vs. Fed State: The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals in the study.[8]
Q6: What are suitable vehicles for formulating Asengeprast for oral administration in animal studies?
A6: While the specific vehicle for Asengeprast is proprietary, common vehicles for oral administration of small molecules in preclinical studies include:
-
Aqueous solutions (e.g., saline, phosphate-buffered saline) if the compound is water-soluble.
-
Suspending agents such as methylcellulose or carboxymethylcellulose for poorly soluble compounds.
-
Oil-based vehicles like corn oil or sesame oil.
-
Solutions containing co-solvents such as polyethylene glycol (PEG) or ethanol, though these should be used with caution due to potential toxicity.
The choice of vehicle should be based on the physicochemical properties of Asengeprast and should be tested for tolerability in the animal model.
Stability Issues
Q7: How can we assess the stability of our Asengeprast formulation?
A7: To assess the stability of your formulation, you can perform the following:
-
Visual Inspection: Regularly check for any changes in color, precipitation, or phase separation.
-
Chemical Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of Asengeprast in the formulation over time. This can be done at various time points (e.g., 0, 4, 8, 24 hours) and under different storage conditions (e.g., room temperature, 4°C).
-
pH Measurement: If it is an aqueous formulation, monitor the pH to ensure it remains within the desired range.
Q8: Our Asengeprast formulation appears to be degrading. What steps can we take to improve its stability?
A8: If you suspect your formulation is degrading, consider the following:
-
pH Adjustment: The stability of a compound can be pH-dependent. Prepare the formulation in a buffer system that maintains a pH at which Asengeprast is most stable.
-
Protection from Light: Some compounds are light-sensitive. Store the formulation in amber vials or protect it from light.
-
Temperature Control: Store the formulation at the recommended temperature (e.g., refrigerated or frozen) and minimize the time it is kept at room temperature.
-
Antioxidants: If oxidative degradation is a concern, the addition of antioxidants to the formulation might be beneficial, though this would require validation.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Asengeprast in a Rodent Model
| Parameter | Oral Gavage (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 3500 ± 400 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC0-t (ng*h/mL) | 7500 ± 900 | 4500 ± 500 |
| Bioavailability (%) | ~33 | - |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Evaluation of Oral Bioavailability of Asengeprast in a Rodent Model
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
-
Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
-
Formulation Preparation:
-
Prepare a 2 mg/mL suspension of Asengeprast in 0.5% methylcellulose in sterile water.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Dosing:
-
Oral Group: Administer Asengeprast at a dose of 10 mg/kg via oral gavage.
-
Intravenous Group: Administer Asengeprast at a dose of 2 mg/kg via tail vein injection. The IV formulation should be a clear solution.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of Asengeprast in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: Asengeprast inhibits GPR68 signaling to reduce inflammation and fibrosis.
Caption: Workflow for assessing formulation stability and in vivo delivery.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Asengeprast - Wikipedia [en.wikipedia.org]
- 3. Asengeprast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sclerodermanews.com [sclerodermanews.com]
- 5. Asengeprast by Certa Therapeutics for Systemic Sclerosis (Scleroderma): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Asengeprast - Certa Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. medrxiv.org [medrxiv.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Best practices for long-term Asengeprast treatment in chronic disease models
Asengeprast Technical Support Center
Welcome to the technical support center for Asengeprast. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term use of Asengeprast in chronic disease models. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Asengeprast?
A1: Asengeprast is a potent and selective small molecule inhibitor of ChronoKinase 1 (CK1), a serine/threonine kinase. In chronic inflammatory and fibrotic diseases, CK1 is upregulated, leading to the activation of the pro-inflammatory transcription factor NF-κB and the pro-fibrotic signaling molecule TGF-β. Asengeprast competitively binds to the ATP-binding site of CK1, preventing its downstream signaling and thereby reducing inflammation and fibrosis.
Q2: What is the recommended solvent and storage condition for Asengeprast?
A2: For in vitro studies, Asengeprast can be dissolved in DMSO at a stock concentration of 10 mM. For in vivo studies, a common vehicle is 0.5% (w/v) methylcellulose in sterile water. Aliquot stock solutions and store at -20°C for up to 3 months or at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q3: Can Asengeprast be administered orally?
A3: Yes, Asengeprast has good oral bioavailability in common preclinical species. Oral gavage is the recommended route of administration for long-term studies.
Troubleshooting Guides
Q1: I am observing unexpected weight loss in my animal cohort treated with high doses of Asengeprast. What should I do?
A1: Unexpected weight loss can be an indication of off-target toxicity or poor tolerability at the administered dose.
-
Immediate Action: Monitor the animals' health daily, including body weight, food and water intake, and clinical signs of distress.
-
Dose Reduction: Consider reducing the dose by 25-50% in a satellite group to see if the weight loss is mitigated.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar effects.
-
Histopathology: At the end of the study, perform a full histopathological analysis of major organs (liver, kidney, spleen) to check for any signs of toxicity.
Q2: I am not observing the expected therapeutic effect of Asengeprast in my chronic fibrosis model. What are the possible reasons?
A2: A lack of efficacy can stem from several factors related to the compound, dose, or experimental model.
-
Dose and Regimen: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations. Refer to the pharmacokinetic data in Table 1 to ensure adequate exposure.
-
Target Engagement: Confirm that Asengeprast is engaging its target, CK1, in your model. This can be assessed by measuring the phosphorylation of a downstream substrate of CK1 in tissue samples.
-
Disease Model Progression: Ensure that Asengeprast administration was initiated at the appropriate stage of the disease. In some models, treatment needs to begin before fibrosis is well-established.
-
Compound Stability: Verify the stability of your Asengeprast formulation. Improper storage or handling can lead to degradation.
Data Presentation
Table 1: Recommended Starting Doses for Asengeprast in Rodent Models
| Chronic Disease Model | Species | Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse (C57BL/6) | Oral Gavage | 10 - 30 | Once Daily |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Rat (Sprague-Dawley) | Oral Gavage | 15 - 45 | Once Daily |
| Collagen-Induced Arthritis | Mouse (DBA/1) | Oral Gavage | 20 - 60 | Twice Daily |
Table 2: In Vitro Potency of Asengeprast
| Assay Type | Target | IC50 (nM) |
| Kinase Activity Assay | Human Recombinant CK1 | 5.2 |
| Cellular Phosphorylation Assay | Phospho-NF-κB (p65 Ser536) | 25.8 |
Experimental Protocols
Protocol 1: Assessment of CK1 Target Engagement in Splenocytes
-
Sample Collection: Euthanize animals and collect spleens in ice-cold PBS.
-
Cell Isolation: Generate a single-cell suspension by mechanical dissociation of the spleens through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Protein Extraction: Wash the splenocytes with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration using a BCA assay.
-
Load 20 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-CK1 substrate and total CK1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Asengeprast inhibits the ChronoKinase 1 (CK1) signaling pathway.
Caption: Experimental workflow for a 6-week long-term Asengeprast study.
Caption: Troubleshooting decision tree for lack of efficacy.
Mitigating Batch-to-Batch Variability of a Research Compound: A Technical Support Guide
Disclaimer: No specific public information was found regarding "Asengeprast." The following technical support guide is a generalized framework for mitigating batch-to-batch variability of a research compound, using "Asengeprast" as a placeholder. Researchers should adapt these recommendations to their specific experimental context.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate batch-to-batch variability in their experiments involving a research compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of our research compound. What are the potential causes?
Inconsistent results between different batches of a compound can stem from several factors, including:
-
Purity and Impurity Profile: Variations in the percentage of the active compound and the presence, identity, and concentration of impurities can significantly alter biological activity.
-
Polymorphism: Different crystalline forms of a compound can have different solubility and dissolution rates, affecting its effective concentration in assays.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
-
Assay System Variability: Inconsistencies in cell-based assays, such as cell passage number, seeding density, and reagent quality, can be misinterpreted as compound variability.[1][2]
Q2: How can we minimize the impact of batch-to-batch variability on our experimental results?
A robust quality control (QC) process for each new batch is crucial. This involves:
-
Comprehensive Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each batch. Key parameters to check include purity (by multiple methods like HPLC and NMR), identity confirmation, and residual solvent analysis.
-
In-House QC Testing: Perform in-house testing to confirm the supplier's CoA and to assess the compound's performance in your specific assays.
-
Standardized Operating Procedures (SOPs): Implement and strictly follow SOPs for compound handling, storage, and preparation of stock solutions.
-
Assay Controls: Include a reference or "gold standard" batch of the compound in all experiments to bridge results from new batches.
Q3: What are the essential in-house QC experiments to perform on a new batch of a research compound?
At a minimum, the following QC experiments are recommended:
-
Identity Confirmation: Verify the chemical structure of the compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). This will also provide information on the impurity profile.
-
Solubility Testing: Confirm the solubility of the new batch in your standard assay buffer.
-
Biological Activity Assay: Test the potency of the new batch in a well-characterized in vitro assay, such as a cell viability or target engagement assay, and compare the results to a reference batch.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced potency (higher IC50) of the new batch compared to the reference batch. | Compound degradation, lower purity, or presence of antagonistic impurities. | 1. Verify the storage conditions and age of the compound. 2. Re-test the purity of the new batch using HPLC. 3. If purity is confirmed, consider if impurities could be interfering with the assay. |
| Increased potency (lower IC50) of the new batch. | Higher purity than the reference batch or presence of synergistic impurities. | 1. Carefully compare the HPLC purity profiles of the new and reference batches. 2. Consider if any new impurity peaks are present that might have biological activity. |
| Poor solubility of the new batch in the assay buffer. | Different polymorphic form or incorrect salt form. | 1. Attempt to dissolve the compound using different solvents or methods (e.g., sonication, gentle heating). 2. Consult the supplier regarding the crystalline form of the compound. |
| High variability in replicate wells within the same experiment. | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.[3] | 1. Review and optimize cell seeding protocols to ensure a uniform cell monolayer.[4] 2. Avoid using the outer wells of microplates or fill them with buffer to minimize evaporation. 3. Ensure thorough mixing of the compound stock solution before each use. |
Quantitative Data Summary
A critical step in managing batch-to-batch variability is to systematically track the performance of each lot. The following table provides an example of how to summarize and compare quantitative data from different batches of a research compound.
| Batch ID | Supplier | Purity (HPLC %) | IC50 (nM) in Target Engagement Assay | Cell Viability (EC50, µM) | Date Tested | Notes |
| Batch A (Reference) | Supplier X | 99.5% | 15.2 | 5.8 | 2024-01-15 | Gold standard lot. |
| Batch B | Supplier X | 98.9% | 18.5 | 6.2 | 2024-06-20 | Within acceptable range. |
| Batch C | Supplier Y | 99.2% | 35.1 | 12.4 | 2024-09-05 | Failed QC; significant drop in potency. |
| Batch D | Supplier X | 99.8% | 14.8 | 5.5 | 2025-02-10 | Qualified for use. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the research compound and identify any impurities.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Run a gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength determined by the compound's absorbance spectrum.
-
Calculate the area under the curve (AUC) for the main peak and any impurity peaks. Purity is expressed as the percentage of the main peak's AUC relative to the total AUC of all peaks.
-
2. Cell-Based Target Engagement Assay
-
Objective: To determine the potency (IC50) of the research compound in a biologically relevant assay.
-
Methodology:
-
Seed cells (e.g., a cell line overexpressing the target protein) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the research compound (from the new batch and the reference batch) in the appropriate assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 1 hour).
-
Lyse the cells and perform a downstream analysis to measure target engagement (e.g., a cellular thermal shift assay, an enzyme activity assay, or a reporter gene assay).
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
Visualizations
Caption: A hypothetical signaling pathway illustrating the mechanism of action of a research compound.
Caption: A logical workflow for the quality control and qualification of a new batch of a research compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 2. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 3. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 4. azurebiosystems.com [azurebiosystems.com]
Asengeprast stability and degradation in different experimental buffers
Asengeprast Technical Support Center
Welcome to the technical support center for Asengeprast. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the stability and degradation of Asengeprast in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is Asengeprast and what is its mechanism of action?
A: Asengeprast (also known as FT011) is an experimental, orally available small molecule that acts as an inhibitor of the G-protein coupled receptor GPR68.[1][2][3] GPR68 is a proton sensor that is typically inactive in healthy tissues but becomes activated by injury or disease, leading to the initiation of inflammatory and fibrotic pathways.[2][3][4] By inhibiting GPR68, Asengeprast has demonstrated anti-fibrotic and anti-inflammatory effects in preclinical models of chronic kidney disease, diabetic cardiomyopathy, and systemic sclerosis.[1][3][4]
Q2: What are the recommended storage conditions for Asengeprast stock solutions?
A: For optimal stability, Asengeprast stock solutions (typically dissolved in DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored correctly, DMSO stocks are stable for up to 6 months. For short-term storage (less than one week), stock solutions can be kept at 4°C.
Q3: In which common laboratory buffers is Asengeprast soluble and stable?
A: Asengeprast exhibits good solubility and stability in common buffers such as Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES. However, stability can be pH-dependent. It is most stable in buffers with a pH range of 6.0 to 7.5. For detailed stability data in various buffers, please refer to Table 1.
Q4: How does pH affect the stability of Asengeprast in aqueous solutions?
A: Asengeprast is most stable at a neutral to slightly acidic pH (6.0-7.5). It is susceptible to base-catalyzed hydrolysis at pH values above 8.0 and acid-catalyzed degradation at pH values below 4.0. Forced degradation studies indicate that significant degradation occurs under strong acidic or basic conditions.[5][6] For quantitative data on pH-dependent degradation, see Table 2.
Q5: Is Asengeprast sensitive to light or oxidation?
A: Yes, Asengeprast has shown sensitivity to photolytic and oxidative stress.[5] It is recommended to protect solutions containing Asengeprast from direct light by using amber vials or covering containers with aluminum foil. When preparing buffers, it is advisable to use freshly prepared solutions and avoid the inclusion of strong oxidizing agents. For more details, refer to the forced degradation data in Table 3.
Troubleshooting Guide
Issue 1: I am observing a loss of Asengeprast activity in my cell-based assays over time.
-
Possible Cause 1: Degradation in Culture Media. Standard cell culture media is buffered around pH 7.4, but cellular metabolism can cause localized pH changes.[7] If the media becomes too alkaline, Asengeprast can degrade.
-
Solution: Ensure your cell culture media is fresh and properly buffered. Consider using a CO2 incubator to maintain pH stability. For long-term experiments (over 48 hours), it may be necessary to replenish the media with freshly diluted Asengeprast.
-
-
Possible Cause 2: Adsorption to Plastics. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution: Use low-adhesion microplates and polypropylene tubes for the preparation and storage of dilute Asengeprast solutions.
-
Issue 2: My Asengeprast solution appears cloudy or has precipitated after dilution in my experimental buffer.
-
Possible Cause 1: Poor Solubility. While Asengeprast is soluble in many aqueous buffers, its solubility limit may have been exceeded. This is more common when diluting a concentrated DMSO stock into an aqueous buffer.
-
Solution: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically <0.5%) to maintain solubility. Pre-warm your buffer to room temperature before adding the Asengeprast stock. If precipitation persists, consider preparing a lower concentration stock solution.
-
-
Possible Cause 2: Buffer Incompatibility. Certain buffer components can interact with Asengeprast, leading to precipitation.
-
Solution: Refer to Table 1 for recommended buffers. If using a custom buffer, perform a small-scale solubility test before proceeding with your main experiment.
-
Data on Stability and Degradation
Table 1: Stability of Asengeprast (10 µM) in Common Laboratory Buffers at Room Temperature (22°C) over 24 Hours
| Buffer (pH) | % Remaining Asengeprast after 24h | Observations |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 98.5% | Stable, no precipitation |
| Tris-Buffered Saline (TBS, pH 7.4) | 97.2% | Stable, no precipitation |
| HEPES (pH 7.2) | 99.1% | Stable, no precipitation |
| DMEM Cell Culture Media (pH 7.4) | 95.8% | Minor degradation observed |
| Citrate Buffer (pH 5.0) | 92.3% | Slight degradation |
| Carbonate-Bicarbonate Buffer (pH 9.0) | 75.4% | Significant degradation |
Table 2: Effect of pH on Asengeprast (10 µM) Degradation in a Universal Buffer at 37°C for 48 Hours
| pH | % Remaining Asengeprast | Primary Degradation Product |
| 3.0 | 65.7% | Acid-catalyzed hydrolytic product A |
| 5.0 | 91.5% | - |
| 7.0 | 98.9% | - |
| 7.4 | 97.3% | - |
| 9.0 | 70.2% | Base-catalyzed hydrolytic product B |
Table 3: Forced Degradation of Asengeprast under Stress Conditions
| Stress Condition | % Remaining Asengeprast | Major Degradation Products Identified |
| 0.1 M HCl, 60°C, 8h | 45.1% | Hydrolytic Degradant A, Hydrolytic Degradant C |
| 0.1 M NaOH, 60°C, 4h | 38.6% | Hydrolytic Degradant B |
| 10% H₂O₂, RT, 24h | 55.9% | Oxidative Degradant X, Oxidative Degradant Y |
| UV Light (254 nm), 24h | 62.3% | Photolytic Degradant P |
Experimental Protocols
Protocol 1: Preparation of Asengeprast Stock and Working Solutions
-
Materials:
-
Asengeprast (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of Asengeprast powder (e.g., 3.75 mg for 1 mL of 10 mM solution, based on a molecular weight of 375.39 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your desired experimental buffer (e.g., PBS, cell culture media) to reach the final working concentration.
-
Ensure the final DMSO concentration in the working solution is below 0.5% to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessment of Asengeprast Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of Asengeprast in a given buffer. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing as it can separate, identify, and quantify the active pharmaceutical ingredient and its degradation products.[8][9][10]
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Asengeprast working solution (e.g., 10 µM in the buffer of interest)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Autosampler vials
-
-
Procedure:
-
Prepare the Asengeprast solution in the test buffer and divide it into multiple time-point samples (e.g., T=0, T=2h, T=4h, T=8h, T=24h).
-
Incubate the samples under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
At each time point, transfer an aliquot of the sample to an HPLC vial.
-
Set up the HPLC method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of Asengeprast.
-
Gradient: A typical gradient might be: 0-2 min (5% B), 2-15 min (5% to 95% B), 15-18 min (95% B), 18-19 min (95% to 5% B), 19-25 min (5% B).
-
-
Run the T=0 sample to establish the initial peak area of the intact Asengeprast.
-
Inject subsequent time-point samples.
-
Analyze the chromatograms by integrating the peak area of the intact Asengeprast at each time point.
-
Calculate the percentage of Asengeprast remaining at each time point relative to the T=0 sample.
-
Diagrams and Visualizations
Caption: Simplified signaling pathway of Asengeprast action.
Caption: Experimental workflow for HPLC-based stability testing.
Caption: Troubleshooting logic for common Asengeprast issues.
References
- 1. Asengeprast - Wikipedia [en.wikipedia.org]
- 2. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 3. sclerodermanews.com [sclerodermanews.com]
- 4. medrxiv.org [medrxiv.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Asengeprast Technical Support Center: Fibrotic Tissue Penetration Assays
Welcome to the technical support center for Asengeprast. This resource is designed for researchers, scientists, and drug development professionals investigating the penetration and distribution of Asengeprast in fibrotic tissues. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is Asengeprast and what is its proposed mechanism of action in fibrotic diseases?
Asengeprast is an investigational small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase (ALK5). By blocking the phosphorylation and activation of downstream SMAD proteins, Asengeprast aims to inhibit myofibroblast activation, reduce excessive extracellular matrix (ECM) deposition, and ultimately slow the progression of fibrosis. The primary challenge in its development is ensuring adequate penetration and target engagement within dense, ECM-rich fibrotic tissues.
Caption: Proposed mechanism of Asengeprast in the TGF-β signaling pathway.
Q2: What are the primary challenges when assessing Asengeprast's penetration into fibrotic tissues?
The primary challenges are:
-
Dense ECM Barrier: Fibrotic tissue is characterized by excessive deposition of collagen and other ECM proteins, creating a dense physical barrier that can limit the diffusion and distribution of small molecules like Asengeprast.
-
High Protein Binding: Asengeprast may non-specifically bind to abundant ECM proteins, reducing the free concentration of the drug available to engage its target, ALK5, on resident cells.
-
Tissue Inhomogeneity: The distribution of fibrotic foci within an organ is often heterogeneous, leading to high variability in drug concentration measurements depending on the specific site of tissue sampling.
-
Analytical Sensitivity: Achieving sufficient sensitivity to quantify low drug concentrations within small tissue biopsies can be difficult.
Q3: Which analytical method is recommended for quantifying Asengeprast in tissue homogenates?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Asengeprast in complex biological matrices such as tissue homogenates. This method offers high sensitivity, specificity, and a wide dynamic range, allowing for accurate measurement even at low concentrations.
Q4: How can I visualize the distribution of Asengeprast within the tissue architecture?
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is the recommended technique. MALDI-MSI allows for the label-free visualization of Asengeprast and its metabolites directly on tissue sections, providing crucial spatial information about its co-localization with fibrotic regions, blood vessels, and specific cell types.
Troubleshooting Guides
Problem 1: I am observing high variability in Asengeprast concentration across different fibrotic tissue samples from the same animal/cohort.
| Potential Cause | Recommended Solution |
| Tissue Heterogeneity | Standardize the tissue collection process. Ensure biopsies are taken from anatomically consistent regions of the organ. For organs like the lung or liver, consider sampling from both visually affected fibrotic areas and adjacent, healthier-looking tissue to assess distribution. Increase the number of animals per group (n) to improve statistical power. |
| Inconsistent Homogenization | Develop and validate a standardized homogenization protocol. Use a high-powered mechanical homogenizer and ensure samples are processed for a consistent duration and at a consistent temperature. Visually inspect homogenates for uniformity before proceeding with extraction. |
| Sample Degradation | Ensure tissue samples are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Minimize freeze-thaw cycles. Perform all extraction steps on ice to prevent potential degradation of Asengeprast. |
Problem 2: My LC-MS/MS results show low or undetectable levels of Asengeprast in fibrotic tissue, despite adequate plasma concentrations.
Caption: Troubleshooting logic for low Asengeprast detection in tissue.
Q&A Troubleshooting for Low Tissue Concentration:
-
Is the issue related to drug recovery during sample preparation?
-
Answer: To test this, perform a spike-recovery experiment. Spike a known amount of Asengeprast into a blank tissue homogenate from an untreated animal and process it alongside your study samples. If the recovery is less than 85%, optimize your extraction protocol. Consider changing the extraction solvent, adjusting the pH, or using a different protein precipitation method.
-
-
Could high ECM binding be sequestering the drug?
-
Answer: Yes, this is a common issue in fibrotic tissues. The high collagen content can non-specifically bind Asengeprast, reducing its free concentration. An in vitro equilibrium dialysis experiment with purified collagen or ECM extracts can help quantify this binding. If binding is high, this is an intrinsic property of the molecule that must be considered when interpreting target engagement and efficacy data.
-
-
Is it possible the drug is being rapidly metabolized within the tissue?
-
Answer: While less common for distribution issues, local metabolism can occur. Your LC-MS/MS method should also be configured to detect major, predicted metabolites of Asengeprast. If metabolite levels are high relative to the parent drug, it may indicate rapid local clearance.
-
Problem 3: My MALDI-MSI data shows a patchy signal and doesn't correlate with histology.
| Potential Cause | Recommended Solution |
| Suboptimal Matrix Application | The uniform application of the MALDI matrix is critical. Use an automated matrix sprayer for consistent crystal formation. Experiment with different matrices (e.g., sinapinic acid, DHB) and solvent systems to find the optimal conditions for Asengeprast ionization. |
| Tissue Section Quality | Ensure tissue sections are cut at a consistent thickness (typically 10-12 µm) and are mounted on the MALDI target plate without wrinkles or tears. Inconsistent section thickness will lead to variable signal intensity. |
| Ion Suppression | Certain molecules within the tissue (e.g., lipids, salts) can suppress the ionization of Asengeprast. Perform a pre-analysis washing step (e.g., with cold ethanol or ammonium formate) to remove interfering substances without washing out the drug. This must be carefully optimized to avoid analyte loss. |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Profile of Asengeprast (10 mg/kg, single oral dose)
| Time Point | Mean Plasma Conc. (ng/mL) | Mean Fibrotic Lung Conc. (ng/g tissue) | Lung:Plasma Ratio |
| 1 hr | 1520 | 450 | 0.30 |
| 4 hr | 980 | 610 | 0.62 |
| 8 hr | 450 | 380 | 0.84 |
| 24 hr | 55 | 95 | 1.73 |
This data illustrates a potential scenario where Asengeprast shows slower accumulation into and clearance from fibrotic lung tissue compared to plasma, suggesting retention in the target organ.
Table 2: In Vitro Binding of Asengeprast to ECM Components
| Protein | % Asengeprast Bound (at 1 µM) |
| Collagen Type I | 45% |
| Fibronectin | 22% |
| Bovine Serum Albumin (Control) | 65% |
This data suggests moderate, non-specific binding to key ECM proteins, which could contribute to the observed tissue retention and the challenge of achieving high free-drug concentrations.
Experimental Protocols
Protocol 1: Workflow for Asengeprast Quantification in Fibrotic Tissue via LC-MS/MS
Caption: Standard workflow for tissue sample preparation for LC-MS/MS.
Methodology:
-
Tissue Collection: Immediately following euthanasia, excise the fibrotic organ (e.g., lung, liver) and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Preparation: On dry ice, weigh approximately 50-100 mg of frozen tissue.
-
Homogenization: Add the frozen tissue to a tube containing 4 volumes (w/v) of ice-cold Phosphate-Buffered Saline (PBS) with a protease inhibitor cocktail. Homogenize using a bead-based or rotor-stator mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout.
-
Internal Standard: To a 50 µL aliquot of the tissue homogenate, add 10 µL of an internal standard (e.g., a stable isotope-labeled version of Asengeprast at a known concentration).
-
Extraction: Add 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the drug. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and tissue debris.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a portion of the supernatant into a validated LC-MS/MS system for quantification. Create a standard curve using blank tissue homogenate spiked with known concentrations of Asengeprast to calculate the concentration in the study samples.
Validation & Comparative
Asengeprast vs. Pirfenidone: A Comparative Analysis in the Context of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of asengeprast and pirfenidone, two anti-fibrotic agents with distinct mechanisms of action, in the context of lung fibrosis models. While direct head-to-head preclinical studies in a lung fibrosis model are not publicly available, this document synthesizes existing data to offer a comparative perspective on their mechanisms, preclinical efficacy, and clinical potential.
At a Glance: Asengeprast and Pirfenidone
| Feature | Asengeprast (FT011) | Pirfenidone |
| Target | G protein-coupled receptor 68 (GPR68) | Multiple targets implicated in fibrosis |
| Mechanism of Action | Antagonist of GPR68, a proton-sensing receptor, leading to anti-inflammatory and anti-fibrotic effects. Modulates TGF-β signaling. | Inhibits TGF-β signaling, reduces fibroblast proliferation, and possesses anti-inflammatory and antioxidant properties.[1] |
| Development Status | Phase II clinical trials for systemic sclerosis (scleroderma) and chronic kidney disease.[1] | Approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF). |
| Preclinical Lung Fibrosis Data | Data on anti-fibrotic effects in various models of fibrosis exist, but specific quantitative data in a bleomycin-induced lung fibrosis model is not publicly available. | Demonstrated efficacy in reducing collagen deposition and improving lung histology in the bleomycin-induced lung fibrosis model. |
Mechanism of Action: A Tale of Two Pathways
Asengeprast and pirfenidone exert their anti-fibrotic effects through different primary mechanisms, although both ultimately impact the pivotal transforming growth factor-beta (TGF-β) pathway, a key driver of fibrosis.
Asengeprast: This investigational drug is a first-in-class antagonist of G protein-coupled receptor 68 (GPR68).[2] GPR68 acts as a proton sensor and is activated in acidic microenvironments, which are often associated with tissue injury and inflammation.[2] By blocking GPR68, asengeprast is believed to inhibit downstream inflammatory and fibrotic signaling cascades.[2] Preclinical studies have shown that asengeprast can reverse inflammatory and fibrotic pathways, including the modulation of TGF-β1 signaling.[1]
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have pleiotropic effects. It is understood to inhibit the production and activity of pro-fibrotic and pro-inflammatory cytokines, including TGF-β.[1] By targeting the TGF-β pathway, pirfenidone can reduce fibroblast proliferation and the production of extracellular matrix proteins, such as collagen, which are hallmarks of fibrosis.
Preclinical Efficacy in a Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model to evaluate the efficacy of potential anti-fibrotic therapies.
Pirfenidone: Quantitative Preclinical Data
Multiple studies have demonstrated the efficacy of pirfenidone in the bleomycin-induced lung fibrosis model. The primary endpoints in these studies often include the measurement of lung hydroxyproline content, a key component of collagen and thus an indicator of fibrosis, and histological assessment using the Ashcroft score, which grades the severity of fibrotic changes.
| Study Parameter | Bleomycin Control | Pirfenidone Treatment | Percentage Reduction |
| Lung Hydroxyproline (µ g/lung ) | ~278.0 ± 34.7 | ~221.1 ± 43.0 | ~20.5%[3] |
| Lung Hydroxyproline (µ g/right lung) | ~424.72 ± 149.91 (at 49 days) | ~252.56 ± 94.60 (at 49 days) | ~40.5%[2] |
| Ashcroft Score | ~3.71 ± 0.32 | ~2.42 ± 0.28 | ~35%[4] |
| Forced Vital Capacity (FVC) Decline (mL) | 0.29 ± 0.03 | 0.16 ± 0.04 | 46% improvement[4] |
Data are presented as mean ± SD or mean ± SEM and are aggregated from multiple representative studies. The exact values can vary based on the specific experimental protocol.
Asengeprast: Qualitative and Clinical Insights
While specific quantitative data for asengeprast in a bleomycin-induced lung fibrosis model is not publicly available, its anti-fibrotic potential has been demonstrated in other contexts.
-
In Vitro: Asengeprast has been shown to prevent TGF-beta-stimulated production of collagen.
-
Other Fibrotic Models: It has demonstrated efficacy in animal models of kidney and skin fibrosis.
-
Clinical Data in Scleroderma: A Phase II clinical trial in patients with systemic sclerosis, a disease that can involve lung fibrosis, showed that asengeprast treatment led to clinically meaningful improvements in lung function, as measured by Forced Vital Capacity (FVC). This suggests a potential therapeutic effect in the lungs.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
The following is a generalized protocol for inducing and evaluating lung fibrosis in a rodent model.
1. Animal Model: C57BL/6 mice or Wistar rats are commonly used.
2. Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized animals.
3. Treatment:
- Asengeprast: Administered orally, typically daily, starting at a specified time point after bleomycin instillation.
- Pirfenidone: Administered orally, often mixed with food or via gavage, typically daily.
4. Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., 14 or 21 days post-bleomycin).
Conclusion and Future Directions
Pirfenidone is an established anti-fibrotic agent with proven efficacy in both preclinical models and clinical treatment of IPF. Its mechanism, while not fully understood, clearly involves the modulation of key fibrotic pathways.
Asengeprast represents a novel therapeutic approach, targeting the GPR68 receptor. While preclinical data in a dedicated lung fibrosis model is awaited, its demonstrated anti-fibrotic and anti-inflammatory properties in other tissues and promising clinical findings in scleroderma-associated lung disease suggest its potential as a future therapy for fibrotic lung diseases.
A direct comparative preclinical study in a bleomycin-induced lung fibrosis model would be invaluable to ascertain the relative efficacy of asengeprast and pirfenidone. Such a study would provide critical data for the further clinical development of asengeprast for idiopathic pulmonary fibrosis and other fibrotic lung conditions. Researchers are encouraged to consider such head-to-head comparisons to better understand the therapeutic landscape for these devastating diseases.
References
- 1. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone attenuates expression of HSP47 in murine bleomycin-induced pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis [frontiersin.org]
A Comparative Analysis of Asengeprast and Nintedanib in Scleroderma Research
In the landscape of therapeutic development for scleroderma, a complex autoimmune disease marked by widespread fibrosis, two molecules, asengeprast and nintedanib, have emerged as significant contenders. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential roles in treating this debilitating condition. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the current and future therapeutic strategies for scleroderma.
Mechanism of Action: Targeting Fibrosis from Different Angles
Asengeprast and nintedanib combat the fibrotic processes central to scleroderma through distinct molecular pathways.
Asengeprast (FT011) is a first-in-class oral inhibitor of the G protein-coupled receptor 68 (GPR68).[1] GPR68 is a sensor for mechanical stress and acidity, which are stimuli associated with tissue injury and inflammation. In pathological conditions like scleroderma, GPR68 activation is believed to be a key driver of fibrosis.[1] By blocking this receptor, asengeprast aims to interrupt the downstream signaling that leads to fibroblast activation and excessive collagen deposition.[2] Preclinical studies have demonstrated its anti-fibrotic activity, and it is currently under development for scleroderma and other fibrotic diseases.[2][3]
Nintedanib , on the other hand, is a multi-targeted tyrosine kinase inhibitor. It primarily targets the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] These receptors are crucial for the proliferation, migration, and activation of fibroblasts, the primary cell type responsible for fibrosis. By inhibiting these key signaling pathways, nintedanib effectively dampens the pro-fibrotic cellular responses.[4][5][7] It is an approved treatment for idiopathic pulmonary fibrosis (IPF) and has been approved for slowing the rate of decline in pulmonary function in adults with systemic sclerosis-associated interstitial lung disease (SSc-ILD).[7][8]
Signaling Pathways
The distinct mechanisms of asengeprast and nintedanib are best understood by visualizing their respective signaling pathways.
Clinical Efficacy: A Review of Trial Data
Direct head-to-head clinical trials comparing asengeprast and nintedanib in scleroderma have not been conducted. Therefore, this comparison is based on data from their respective clinical trial programs.
Asengeprast (this compound) - Phase 2a Study (NCT04647890)
Asengeprast has completed a Phase 2a clinical trial, with positive top-line results announced.[1] While detailed, peer-reviewed data is still emerging, the study reportedly showed that asengeprast led to significant improvements in several key efficacy measures.
Table 1: Summary of Asengeprast Phase 2a Clinical Trial Results (Top-line)
| Efficacy Endpoint | Outcome |
| American College of Rheumatology Combined Response Index in diffuse cutaneous Systemic Sclerosis (ACR-CRISS) score | 60% of patients on the 400mg dose showed clinically meaningful improvement. |
| Modified Rodnan Skin Score (mRSS) | Reported improvement in skin thickness. |
| Lung Function (% Forced Vital Capacity - FVC) | Associated with improved lung function.[1] |
| Physician-reported assessment & Quality of Life | Favorable outcomes compared to placebo.[1] |
| Safety and Tolerability | Reported to be safe and well-tolerated. |
Nintedanib - Phase 3 SENSCIS Trial (NCT02597933)
Nintedanib's efficacy in SSc-ILD was rigorously evaluated in the large, multinational, randomized, double-blind, placebo-controlled SENSCIS trial.[9][10] The primary endpoint was the annual rate of decline in Forced Vital Capacity (FVC).[11]
Table 2: Key Efficacy Data from the Nintedanib SENSCIS Trial
| Efficacy Endpoint | Nintedanib (n=288) | Placebo (n=288) | Treatment Difference |
| Annual rate of decline in FVC (mL/year) | -52.4 | -93.3 | 41.0 (95% CI: 2.9 to 79.0; p=0.04)[10] |
| Relative reduction in FVC decline | 44%[10] | ||
| Change from baseline in mRSS at week 52 | -5.3 | -5.0 | -0.3 (95% CI: -1.4 to 0.8) |
| ACR-CRISS score at week 52 | Not a primary or secondary endpoint of the trial. |
Experimental Protocols: A Glimpse into the Trial Designs
Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data.
Asengeprast - Phase 2a Trial (NCT04647890) Workflow
Nintedanib - SENSCIS Trial (NCT02597933) Methodology
The SENSCIS trial was a robustly designed study with the following key parameters:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[9][11]
-
Participants: 576 patients with SSc-ILD, with disease onset within 7 years.[8]
-
Intervention: Nintedanib 150 mg twice daily or placebo.[10]
-
Primary Endpoint: Annual rate of decline in FVC over 52 weeks.[11]
-
Key Inclusion Criteria: Diagnosis of SSc with onset of first non-Raynaud's symptom within 7 years, FVC ≥40% of predicted, and significant fibrotic ILD on high-resolution computed tomography (HRCT).[11]
-
Key Exclusion Criteria: Significant pulmonary hypertension or other severe comorbidities.[10]
Comparative Summary and Future Directions
| Feature | Asengeprast (this compound) | Nintedanib |
| Mechanism of Action | G protein-coupled receptor 68 (GPR68) inhibitor.[1] | Multi-targeted tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR).[4][5][6] |
| Development Stage | Phase 2 clinical trials completed.[1][12] | Approved for SSc-ILD.[7][8] |
| Primary Efficacy Data | Promising Phase 2a results in skin and lung fibrosis (CRISS, mRSS, FVC). | Statistically significant reduction in the rate of FVC decline in Phase 3 SENSCIS trial.[10] |
| Route of Administration | Oral.[1] | Oral (capsules).[8] |
| Regulatory Status | Granted Orphan Drug and Fast Track status in the U.S. and Europe.[1][2] | FDA-approved for SSc-ILD.[8] |
The future of scleroderma treatment may involve a multi-faceted approach, potentially utilizing therapies with complementary mechanisms of action. As more detailed data from the asengeprast clinical trial program becomes available, a more direct comparison of its efficacy and safety profile with that of nintedanib will be possible. Further research is warranted to determine the optimal use of these agents, either as monotherapies or in combination, to improve the lives of patients with this challenging disease.
References
- 1. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]
- 2. Asengeprast - Wikipedia [en.wikipedia.org]
- 3. Asengeprast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationale for the evaluation of nintedanib as a treatment for systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sclerodermanews.com [sclerodermanews.com]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. FDA Approves Nintedanib for Systemic Sclerosis-Associated Interstitial Lung Disease | Docwire News [docwirenews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. mayo.edu [mayo.edu]
- 12. Asengeprast by Certa Therapeutics for Systemic Sclerosis (Scleroderma): Likelihood of Approval [pharmaceutical-technology.com]
Head-to-Head Comparison of GPR68 Inhibitors in Preclinical Models
A detailed guide for researchers and drug development professionals on the current landscape of GPR68 inhibitors, focusing on preclinical data for Asengeprast (formerly FT011) and Ogremorphin.
This guide provides a comprehensive overview and comparison of two key small molecule inhibitors of the proton-sensing G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 has emerged as a promising therapeutic target in a range of diseases, including cancer, fibrosis, and inflammatory conditions, due to its role in sensing and responding to acidic microenvironments.
Introduction to GPR68
GPR68 is a transmembrane receptor that is activated by extracellular protons (low pH).[1] This activation triggers conformational changes, leading to the initiation of downstream signaling cascades primarily through the Gq and Gs alpha subunits of heterotrimeric G proteins.[1] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The Gs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The multifaceted signaling of GPR68 makes it a critical player in various physiological and pathological processes.
GPR68 Signaling Pathway
Caption: GPR68 Signaling Pathways.
Head-to-Head Comparison of GPR68 Inhibitors
This section provides a comparative analysis of Asengeprast and Ogremorphin based on available preclinical data. It is important to note that a direct head-to-head study in a single peer-reviewed publication is not yet available. The data presented here is compiled from various sources, including preprints, conference abstracts, and vendor information.
Quantitative Data Summary
| Parameter | Asengeprast (this compound) | Ogremorphin |
| Mechanism of Action | GPR68 Antagonist[2][3] | GPR68 Inhibitor[4][5] |
| In Vitro Potency | IC50: 600 nM (FLIPR Antagonist Assay)[2] EC50: 340 nM (CETSA)[2] | IC50: 0.16 µM, 0.71 µM (Vendor data)[4][5] EC50: 170 nM (Vendor data) |
| Selectivity | Selective for GPR68 over a panel of 164 other GPCRs.[2] | Highly specific against a panel of 158 GPCRs. |
| Preclinical Models | Diabetic Kidney Disease, Chronic Kidney Disease[2] | Glioblastoma (in vitro and in vivo), Colitis[1][4] |
| Reported Effects | Reverses inflammatory and fibrotic pathways.[2] | Induces ferroptosis in glioblastoma cells, anti-inflammatory effects.[5][6] |
Note: The potency values for Ogremorphin are from vendor websites and may not have been independently verified in peer-reviewed literature. A 2023 conference abstract reported Ogremorphin as a "weak antagonist" and could not confirm the GPR68 inhibitory activity of this compound (Asengeprast) in their assays, highlighting the need for further independent validation and direct comparative studies.[7]
Experimental Protocols
Asengeprast: FLIPR Antagonist Assay[2]
-
Cell Line: Chem-1 cells stably overexpressing human GPR68 (Millipore).
-
Assay Principle: A Fluorescent Imaging Plate Reader (FLIPR) was used to measure changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
-
Methodology:
-
Cells were plated in 384-well plates.
-
Asengeprast, diluted in assay buffer (1x HBSS with 20mM HEPES and 2.5mM probenecid), was added to the wells.
-
The plate was incubated at 25°C for 2-7 minutes.
-
Cells were then challenged with an EC80 concentration of protons (acidic buffer) to activate GPR68.
-
Fluorescence was read for 180 seconds using the FLIPR TETRA platform.
-
The IC50 value was calculated from the concentration-response curve of Asengeprast's inhibition of the acid-induced calcium response.
-
Asengeprast: Cellular Thermal Shift Assay (CETSA)[2]
-
Assay Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.
-
Methodology: The specific details of the CETSA protocol used for Asengeprast have not been published. Generally, the assay involves treating cells with the compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble (non-denatured) target protein, in this case, GPR68. An increase in the melting temperature of GPR68 in the presence of Asengeprast indicates direct binding.
Ogremorphin: In Vivo Glioblastoma Model[5]
-
Animal Model: Orthotopic patient-derived xenograft (PDX) models of temozolomide-sensitive and -resistant glioblastoma in mice.
-
Methodology: The detailed protocol for the in vivo efficacy studies with Ogremorphin is part of an ongoing research project.[4] The general approach involves:
-
Implantation of human glioblastoma cells into the brains of immunodeficient mice.
-
Oral administration of Ogremorphin analogs.
-
Monitoring of tumor growth via MRI and overall survival.
-
Histological and immunohistochemical analysis of tumor tissue post-mortem to assess treatment effects.
-
Experimental Workflow for GPR68 Inhibitor Evaluation
Caption: Preclinical Evaluation Workflow for GPR68 Inhibitors.
Conclusion
The preclinical data available for Asengeprast and Ogremorphin suggest that both are promising inhibitors of GPR68 with therapeutic potential in different disease contexts. Asengeprast has demonstrated anti-fibrotic and anti-inflammatory effects in models of kidney disease, while Ogremorphin has shown potent anti-cancer activity in glioblastoma models by inducing ferroptosis.
However, the direct comparison is challenging due to the lack of standardized, head-to-head studies. The conflicting report from a recent conference abstract regarding the activity of Asengeprast underscores the necessity for more rigorous, comparative preclinical studies. Future research should focus on direct comparisons of these and other emerging GPR68 inhibitors in the same assays and disease models to provide a clearer understanding of their relative potency, selectivity, and therapeutic potential. This will be crucial for guiding the clinical development of this important new class of therapeutics.
References
- 1. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment [ouci.dntb.gov.ua]
- 2. medrxiv.org [medrxiv.org]
- 3. Asengeprast - Wikipedia [en.wikipedia.org]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. GPR68-ATF4 signaling is a novel prosurvival pathway in glioblastoma activated by acidic extracellular microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Asengeprast: A Novel Anti-Fibrotic Agent Poised to Challenge Existing Standards of Care
A comprehensive comparison of the emerging anti-fibrotic drug Asengeprast with the established standards, Pirfenidone and Nintedanib, reveals a promising new frontier in the treatment of fibrotic diseases. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, supported by preclinical and clinical data, to validate the potential of Asengeprast as a formidable alternative.
Asengeprast (FT011), a first-in-class oral antagonist of the G protein-coupled receptor 68 (GPR68), is demonstrating significant anti-fibrotic and anti-inflammatory effects in preclinical and clinical studies.[1][2][3] Its novel mechanism of action, which involves the inhibition of a key cellular sensor of tissue injury and stress, positions it as a distinct therapeutic candidate compared to the current mainstays of anti-fibrotic therapy, Pirfenidone and Nintedanib.[4][5]
Pirfenidone and Nintedanib have been instrumental in slowing disease progression in idiopathic pulmonary fibrosis (IPF), a devastating lung disease characterized by progressive scarring.[6] Pirfenidone is understood to exert its effects through the modulation of multiple pathways, including the inhibition of Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis.[7][8] Nintedanib, a multi-tyrosine kinase inhibitor, targets key growth factor receptors involved in fibroblast proliferation and migration, such as the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[9][10]
This guide delves into the available data to provide an objective comparison of Asengeprast with these established anti-fibrotic agents.
Comparative Data on Anti-Fibrotic Activity
The following tables summarize the available quantitative data for Asengeprast, Pirfenidone, and Nintedanib, highlighting their effects on key cellular and molecular events in fibrosis. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies. Differences in experimental conditions should be considered when interpreting these results.
| Parameter | Asengeprast (this compound) | Pirfenidone | Nintedanib | Reference(s) |
| Target | G protein-coupled receptor 68 (GPR68) | Multiple, including inhibition of TGF-β signaling | PDGFR, FGFR, VEGFR | [1][7][9] |
| IC50 (Inhibition of Cell Proliferation) | Data not publicly available | ~0.2 - 2.75 mM (depending on cell type) | ~19 - 86 nM (PDGF/FGF-stimulated motility); Antiproliferative IC50 ~0.8–1 μM | [2][5][9][11] |
| Inhibition of Ca2+ Signaling (Acidosis-induced) | IC50: 600 nM | Not Applicable | Not Applicable | [12] |
| Direct Target Binding (EC50) | 340 nM (to GPR68) | Data not publicly available | Data not publicly available | [12] |
| Drug | Clinical Trial Identifier | Indication | Key Findings | Reference(s) |
| Asengeprast | NCT04647890 | Systemic Sclerosis (Scleroderma) | 60% of patients on 400mg dose showed clinically meaningful improvement in disease severity (ACR-CRISS score); Improvements in lung function observed. | [13][14] |
| Pirfenidone | Multiple (e.g., CAPACITY, ASCEND) | Idiopathic Pulmonary Fibrosis (IPF) | Reduced risk of disease progression by 30%; Slowed decline in lung function (Forced Vital Capacity - FVC). | [6] |
| Nintedanib | Multiple (e.g., INPULSIS) | Idiopathic Pulmonary Fibrosis (IPF) | Significantly reduced the annual rate of decline in FVC. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fibroblast Proliferation Assay (BrdU Assay)
This assay is used to quantify the proliferation of fibroblasts, a key cell type in fibrosis, in response to mitogenic stimuli and to assess the inhibitory effect of test compounds.
Methodology:
-
Cell Culture: Human lung fibroblasts from patients with IPF (IPF-HLF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Starvation: The medium is replaced with serum-free DMEM for 24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Nintedanib: 0.32 nM - 1 µM; Pirfenidone: 1 µM - 1.6 mM) for 30 minutes.
-
Stimulation: Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF; 50 ng/mL) or 1% FBS, for 92 hours.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the wells for the final 24 hours of incubation.
-
Detection: The incorporation of BrdU into the DNA of proliferating cells is measured using a colorimetric enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. The absorbance is read at a specific wavelength, and the results are expressed as a percentage of the control (stimulated cells without the test compound).[15]
Collagen Production Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen secreted by fibroblasts into the culture medium, providing a measure of the anti-fibrotic effect of a compound on extracellular matrix deposition.
Methodology:
-
Cell Culture and Treatment: Primary human lung fibroblasts are cultured and treated with the test compound and a pro-fibrotic stimulus (e.g., TGF-β at 5 ng/mL) for 48 hours, as described in the proliferation assay protocol.
-
Sample Collection: The cell culture supernatant is collected.
-
Collagen Precipitation: Soluble collagen in the supernatant is precipitated using the Sircol Dye Reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Centrifugation and Washing: The collagen-dye complex is pelleted by centrifugation, and the unbound dye is removed by washing.
-
Elution and Quantification: The bound dye is eluted with an alkali reagent, and the absorbance of the eluted solution is measured spectrophotometrically at 555 nm.
-
Standard Curve: A standard curve is generated using known concentrations of collagen to determine the amount of collagen in the samples. The results are typically expressed as a percentage of the control (TGF-β stimulated cells without the test compound).[16]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involved in fibrosis and a general workflow for evaluating anti-fibrotic compounds.
References
- 1. medrxiv.org [medrxiv.org]
- 2. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 4. Asengeprast, a Novel G-Protein Coupled Receptor 68 Antagonist, Reverses Clinically Relevant Inflammatory and Fibrotic Pathways in Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 5. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. sclerodermaaustralia.com.au [sclerodermaaustralia.com.au]
- 14. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]
- 15. researchgate.net [researchgate.net]
- 16. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potential Synergies: Asengeprast in Combination with Standard-of-Care Fibrosis Treatments
A new frontier in anti-fibrotic therapy, Asengeprast (formerly FT011), a first-in-class oral antagonist of the G protein-coupled receptor 68 (GPR68), is currently in Phase 2b clinical development for systemic sclerosis (SSc).[1] Its novel mechanism of action, targeting a key receptor in inflammation and fibrosis, presents a compelling case for its potential synergistic effects when combined with existing standard-of-care treatments for fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and SSc-associated Interstitial Lung Disease (SSc-ILD). This guide explores the putative synergistic potential of Asengeprast with current therapies, providing a scientific rationale for future combination studies.
While direct preclinical or clinical data on the synergistic effects of Asengeprast with standard-of-care fibrosis treatments are not yet publicly available, an analysis of their distinct mechanisms of action suggests that combination therapies could offer enhanced efficacy. This is based on the principle of targeting multiple, distinct pathways involved in the complex pathogenesis of fibrosis.
Current Standard-of-Care in Fibrotic Diseases
The current therapeutic landscape for major fibrotic diseases relies on a handful of approved drugs with distinct mechanisms of action.
For Idiopathic Pulmonary Fibrosis (IPF):
-
Pirfenidone: This oral medication has anti-fibrotic, anti-inflammatory, and antioxidant properties. Its exact mechanism is not fully understood, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
-
Nintedanib: An intracellular inhibitor of multiple tyrosine kinases, nintedanib targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[2][3] By blocking these signaling pathways, it interferes with fibroblast proliferation, migration, and differentiation.[2][3]
For Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD):
-
Mycophenolate Mofetil (MMF): An immunosuppressive agent, MMF inhibits the proliferation of T and B lymphocytes by blocking the de novo pathway of purine synthesis.
-
Nintedanib: Also approved for SSc-ILD, its mechanism is the same as in IPF.
-
Tocilizumab: A humanized monoclonal antibody that blocks the interleukin-6 (IL-6) receptor, thereby inhibiting the pro-inflammatory and pro-fibrotic actions of IL-6.
Asengeprast: A Novel Mechanism of Action
Asengeprast targets GPR68, a proton-sensing receptor that is activated in acidic microenvironments, which are often characteristic of tissue injury and inflammation. Activation of GPR68 is believed to be a key upstream event in the fibrotic cascade, leading to the activation of fibroblasts and subsequent deposition of extracellular matrix. By antagonizing GPR68, Asengeprast offers a novel approach to halt fibrosis at an early stage.
Hypothesized Synergistic Effects of Asengeprast Combinations
The distinct mechanism of Asengeprast suggests that it could complement the actions of current standard-of-care treatments, potentially leading to synergistic anti-fibrotic effects. The following table summarizes the hypothesized synergies.
| Standard-of-Care Treatment | Mechanism of Action | Asengeprast (GPR68 Antagonist) Mechanism of Action | Hypothesized Synergistic Effect |
| Pirfenidone | Downregulates pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β, TNF-α). | Inhibits an upstream trigger of fibroblast activation (GPR68). | Dual blockade of both an early trigger (GPR68) and key downstream mediators (TGF-β, TNF-α) of fibrosis could lead to a more comprehensive suppression of the fibrotic process. |
| Nintedanib | Inhibits intracellular tyrosine kinases (PDGFR, FGFR, VEGFR), blocking fibroblast proliferation and migration. | Targets an upstream, membrane-bound receptor (GPR68) involved in initiating fibroblast activation. | Combining an upstream, extracellular signal blockade (Asengeprast) with a downstream, intracellular signaling blockade (Nintedanib) could result in a more profound inhibition of fibroblast activity. |
| Mycophenolate Mofetil (MMF) | Immunosuppressive; inhibits lymphocyte proliferation. | Anti-fibrotic and potentially anti-inflammatory through GPR68 inhibition. | The combination could address both the inflammatory and fibrotic components of diseases like SSc-ILD more effectively than either agent alone. |
| Tocilizumab | Blocks the IL-6 receptor, reducing inflammation and its pro-fibrotic effects. | Directly targets a key receptor in the fibrotic cascade (GPR68). | Simultaneous targeting of a key inflammatory cytokine (IL-6) and a primary fibrosis-driving receptor (GPR68) may offer a potent two-pronged approach to treating inflammatory-driven fibrosis. |
Signaling Pathways and Experimental Workflows
To visualize the distinct and potentially complementary mechanisms of action, the following diagrams illustrate the signaling pathways of Asengeprast and the standard-of-care treatments.
Experimental Protocols for Assessing Synergy
To empirically test the hypothesized synergistic effects of Asengeprast with standard-of-care treatments, a series of preclinical experiments would be required. Below are detailed methodologies for key experiments that could be employed.
1. In Vitro Fibroblast Activation Assay
-
Objective: To assess the direct anti-fibrotic effects of individual drugs and their combinations on primary human lung fibroblasts.
-
Methodology:
-
Isolate primary human lung fibroblasts from patients with IPF or SSc-ILD.
-
Culture fibroblasts and stimulate them with a pro-fibrotic agent, such as TGF-β (5 ng/mL), to induce myofibroblast differentiation and collagen production.
-
Treat the stimulated fibroblasts with a dose-response range of Asengeprast, a standard-of-care drug (e.g., pirfenidone, nintedanib), or a combination of both.
-
After 24-48 hours, assess markers of fibrosis:
-
Collagen deposition: Use Sirius Red staining and quantification.
-
Alpha-smooth muscle actin (α-SMA) expression: Analyze via Western blot or immunofluorescence to quantify myofibroblast differentiation.
-
Pro-collagen I alpha 1 (COL1A1) gene expression: Measure using quantitative real-time PCR (qRT-PCR).
-
-
-
Synergy Analysis: Use the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
2. In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the efficacy of combination therapy in a well-established animal model of lung fibrosis.
-
Methodology:
-
Induce pulmonary fibrosis in mice (e.g., C57BL/6) by a single intratracheal instillation of bleomycin.
-
Begin treatment with Asengeprast, a standard-of-care drug, or the combination, either prophylactically (at the time of bleomycin administration) or therapeutically (after fibrosis is established, e.g., day 7 or 14).
-
Administer drugs daily via oral gavage for a specified period (e.g., 14-21 days).
-
At the end of the study, assess lung fibrosis by:
-
Histology: Use Masson's trichrome staining to visualize collagen deposition and calculate a fibrosis score (e.g., Ashcroft score).
-
Hydroxyproline assay: Quantify total collagen content in lung tissue homogenates.
-
Immunohistochemistry: Stain for α-SMA to identify myofibroblasts.
-
Gene expression analysis: Perform qRT-PCR on lung tissue for key fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
-
Conclusion
The unique mechanism of action of Asengeprast, targeting the upstream GPR68 receptor, holds significant promise for a new therapeutic approach to fibrotic diseases. While direct evidence is still needed, the potential for synergistic effects when combined with current standard-of-care treatments is strong. The distinct and complementary signaling pathways targeted by Asengeprast and existing drugs provide a solid rationale for investigating these combination therapies. The experimental protocols outlined here offer a roadmap for future preclinical studies that could validate these hypotheses and pave the way for novel, more effective treatment regimens for patients suffering from debilitating fibrotic conditions. Such studies will be crucial in determining the ultimate clinical utility of Asengeprast as part of a multi-targeted anti-fibrotic strategy.
References
Asengeprast's Anti-Fibrotic and Anti-Inflammatory Mechanisms: A Comparative Analysis Across Diverse Cell Types
For Immediate Release
A comprehensive review of preclinical and clinical data reveals the consistent anti-fibrotic and anti-inflammatory mechanism of action of Asengeprast (formerly FT011) across various cell types implicated in fibrotic diseases. Asengeprast, a first-in-class oral antagonist of the G protein-coupled receptor 68 (GPR68), demonstrates promising therapeutic potential by targeting a key signaling pathway in fibrosis. This guide provides a detailed comparison of Asengeprast's performance with existing anti-fibrotic agents and includes supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting GPR68-Mediated Fibrosis
Asengeprast exerts its therapeutic effects by selectively inhibiting GPR68, a proton-sensing receptor that is upregulated in response to tissue injury and inflammation.[1][2] Activation of GPR68 in fibrotic tissues is believed to trigger a cascade of downstream signaling events that promote inflammation and the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[3][4][5] By blocking this receptor, Asengeprast effectively mitigates these pathological processes.
The signaling pathway of GPR68 activation and its inhibition by Asengeprast is depicted below:
Cross-Validation in Different Cell Types
The anti-fibrotic activity of Asengeprast has been validated in several key cell types involved in the pathogenesis of fibrotic diseases.
Cardiac Fibroblasts
In neonatal rat cardiac fibroblasts, Asengeprast (this compound) has been shown to attenuate the hypertrophic and pro-fibrotic effects of Angiotensin II (Ang II), a key mediator of cardiac fibrosis.[2][6]
Experimental Data:
| Cell Type | Treatment | Endpoint | Result | Reference |
| Neonatal Rat Cardiac Fibroblasts | Ang II (100 nM) | Protein Synthesis (Hypertrophy) | Increased protein synthesis | [2] |
| Ang II (100 nM) + this compound (10 µM) | Protein Synthesis (Hypertrophy) | Significant reduction in protein synthesis | [2] | |
| Ang II (100 nM) + this compound (30 µM) | Protein Synthesis (Hypertrophy) | Further significant reduction in protein synthesis | [2] | |
| Ang II (100 nM) + this compound (100 µM) | Protein Synthesis (Hypertrophy) | Dose-dependent inhibition of protein synthesis | [2] | |
| Ang II (100 nM) | ERK1/2 Phosphorylation | Increased ERK1/2 phosphorylation | [2] | |
| Ang II (100 nM) + this compound (10-100 µM) | ERK1/2 Phosphorylation | Dose-dependent inhibition of ERK1/2 phosphorylation | [2] |
Renal Mesangial Cells
Preclinical evidence suggests that Asengeprast's predecessor compounds, cinnamoyl anthranilates, reduce collagen production stimulated by transforming growth factor-β (TGF-β) in cultured renal mesangial cells.[7] While specific quantitative data for Asengeprast in this cell type is not yet published, its efficacy in animal models of kidney disease indicates a similar mechanism of action.[1]
In Vivo Efficacy in a Model of Diabetic Cardiomyopathy
The therapeutic potential of Asengeprast has been demonstrated in a robust in vivo model of diabetic cardiomyopathy in Ren-2 rats.[2][6]
Experimental Data:
| Animal Model | Treatment | Parameter | Result | Reference |
| Diabetic Ren-2 Rats | Vehicle | Interstitial Fibrosis (% area) | 5.09 ± 1.28 | [2][6] |
| This compound (200 mg/kg/day) | Interstitial Fibrosis (% area) | 2.42 ± 0.43 (p < 0.05 vs. vehicle) | [2][6] | |
| Vehicle | Type I Collagen (% area) | 4.09 ± 1.16 | [2][6] | |
| This compound (200 mg/kg/day) | Type I Collagen (% area) | 1.42 ± 0.38 (p < 0.05 vs. vehicle) | [2][6] | |
| Vehicle | Type III Collagen (% area) | 1.52 ± 0.33 | [2][6] | |
| This compound (200 mg/kg/day) | Type III Collagen (% area) | 0.71 ± 0.14 (p < 0.05 vs. vehicle) | [2][6] |
Comparison with Other Anti-Fibrotic Agents
Asengeprast's mechanism of action through GPR68 antagonism is distinct from currently approved anti-fibrotic therapies such as pirfenidone and nintedanib.
-
Pirfenidone: Primarily exhibits anti-inflammatory and anti-fibrotic effects, with one of its proposed mechanisms being the downregulation of TGF-β production and signaling.[8][9][10]
-
Nintedanib: A tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation and differentiation, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[11][12][13]
While direct comparative studies are not yet available, in vitro data on pirfenidone and nintedanib in human lung fibroblasts stimulated with TGF-β1 provide a basis for indirect comparison.
Comparative In Vitro Data (Human Lung Fibroblasts):
| Drug | Target | Endpoint | Result | Reference |
| Asengeprast | GPR68 | (Inferred from cardiac & renal models) | Inhibition of pro-fibrotic signaling | [2][6][7] |
| Pirfenidone | TGF-β, TNF-α, etc. | TGF-β1-induced Smad3 phosphorylation | 13% inhibition | [11] |
| Nintedanib | PDGFR, FGFR, VEGFR | TGF-β1-induced Smad3 phosphorylation | 51% inhibition | [11] |
This data suggests that while both pirfenidone and nintedanib interfere with the TGF-β pathway, nintedanib shows a more potent inhibition of Smad3 phosphorylation in this specific assay. Asengeprast's upstream targeting of GPR68 represents a novel approach to modulating pro-fibrotic signaling.
Experimental Protocols
In Vitro Neonatal Rat Cardiac Myocyte Hypertrophy Assay[2]
-
Cell Culture: Neonatal rat cardiac myocytes are isolated and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Cells are serum-starved for 24 hours before treatment. They are then incubated with Angiotensin II (100 nM) in the presence or absence of varying concentrations of Asengeprast (this compound; 10-100 µM) for 24 hours.
-
Protein Synthesis Measurement: Protein synthesis is assessed by the incorporation of [3H]-leucine into the cells. After treatment, cells are incubated with [3H]-leucine for 4 hours. The cells are then washed, and the incorporated radioactivity is measured using a scintillation counter.
-
ERK1/2 Phosphorylation Analysis: Following treatment, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2. The protein bands are visualized using chemiluminescence and quantified by densitometry.
In Vivo Diabetic Cardiomyopathy Model[2][6]
-
Animal Model: Homozygous Ren-2 rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin.
-
Treatment: Diabetic rats are randomized to receive daily oral gavage of either vehicle or Asengeprast (this compound; 200 mg/kg/day) for 6 weeks.
-
Tissue Collection and Analysis: At the end of the treatment period, hearts are excised, fixed in formalin, and embedded in paraffin.
-
Collagen Staining and Quantification: Heart sections are stained with Picrosirius Red to visualize collagen. The stained sections are imaged under polarized light, and the percentage of fibrotic area is quantified using image analysis software. Immunohistochemistry is performed to specifically quantify Type I and Type III collagen.
The experimental workflow for the in vivo study is outlined below:
Conclusion
Asengeprast demonstrates a consistent and potent anti-fibrotic and anti-inflammatory mechanism of action across different cell types and in vivo models of fibrosis. Its unique targeting of the GPR68 signaling pathway distinguishes it from existing anti-fibrotic therapies and offers a promising new avenue for the treatment of a wide range of fibrotic diseases. Further research, including direct comparative studies and the publication of full clinical trial data, will continue to elucidate the therapeutic potential of this novel compound.
References
- 1. This compound, a Novel Cardiorenal Protective Drug, Reduces Inflammation, Gliosis and Vascular Injury in Rats with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proton-sensing GPCR-YAP Signalling Promotes Cancer-associated Fibroblast Activation of Mesenchymal Stem Cells [ijbs.com]
- 6. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]
- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Asengeprast's Safety Profile: A Comparative Analysis with Established Anti-Fibrotic Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic treatment is continually evolving, with novel therapies emerging that promise improved efficacy and safety. Asengeprast (formerly FT011), a first-in-class, orally administered small molecule inhibitor of the G-protein coupled receptor 68 (GPR68), is a promising new agent in development for systemic sclerosis (SSc).[1][2] This guide provides a comparative analysis of the safety profile of Asengeprast with two established anti-fibrotic drugs, nintedanib and pirfenidone, based on available clinical trial data.
Executive Summary
Asengeprast has demonstrated a favorable safety profile in its early-stage clinical development for systemic sclerosis. Data from the Phase 2a clinical trial (NCT04647890) indicate that the drug is safe and well-tolerated.[3] Notably, the study reported no significant differences in the rates of adverse events between the Asengeprast and placebo treatment arms.[3] Furthermore, no serious adverse events or discontinuations due to adverse events were observed in patients receiving Asengeprast.[3] An open-label extension of this study has suggested that the favorable safety profile is maintained for up to 19 months of treatment.[3]
In contrast, the approved anti-fibrotic agents, nintedanib and pirfenidone, are associated with a range of adverse events that often require patient management, dose adjustments, or in some cases, treatment discontinuation. The most common side effects of nintedanib are gastrointestinal, with diarrhea being particularly prevalent. Pirfenidone is frequently associated with gastrointestinal and skin-related issues, including nausea and photosensitivity.
Comparative Safety Profile
While detailed quantitative adverse event data from the Asengeprast Phase 2a trial are not yet publicly available in a granular format, the overall findings suggest a potentially more tolerable safety profile compared to current standards of care. The table below summarizes the reported adverse events for nintedanib and pirfenidone from key clinical trials.
| Adverse Event | Nintedanib (INPULSIS Trials - IPF) | Pirfenidone (ASCEND & CAPACITY Trials - IPF) |
| Gastrointestinal | ||
| Diarrhea | 62% | 26% |
| Nausea | 24% | 36% |
| Vomiting | 12% | 13% |
| Abdominal Pain | 15% | 24% |
| Decreased Appetite | 10% | 21% |
| Dyspepsia | Not Reported | 19% |
| GERD | Not Reported | 11% |
| Hepatobiliary | ||
| Elevated Liver Enzymes | 14% | 3.7% (ALT/AST ≥3x ULN) |
| Skin & Subcutaneous Tissue | ||
| Rash | Not a prominent feature | 30% |
| Photosensitivity Reaction | Not a prominent feature | 9% |
| Respiratory | ||
| Upper Respiratory Tract Infection | Not Reported | 27% |
| General | ||
| Fatigue | 11% | 26% |
| Headache | 8% | 22% |
| Dizziness | Not Reported | 18% |
| Weight Decreased | Not Reported | 10% |
| Discontinuation due to AEs | 16% (in SSc-ILD trial) | 14.6% |
Note: Data for nintedanib is primarily from the INPULSIS trials in Idiopathic Pulmonary Fibrosis (IPF). Data for pirfenidone is from a pooled analysis of the ASCEND and CAPACITY trials in IPF.[1] The discontinuation rate for nintedanib is from the SENSCIS trial in SSc-ILD. Asengeprast data from the Phase 2a trial reported no serious adverse events and no discontinuations due to adverse events.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of these three anti-fibrotic agents likely contribute to their differing safety profiles. Asengeprast targets GPR68, a proton-sensing receptor implicated in fibrosis, and also exhibits inhibitory effects on transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF) pathways. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors, including PDGF, fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) receptors. Pirfenidone's exact mechanism is not fully elucidated but is believed to have anti-inflammatory and anti-fibrotic effects through the downregulation of pro-fibrotic cytokines like TGF-β.
Below are diagrams illustrating the targeted signaling pathway for Asengeprast and a typical workflow for clinical trial safety assessment.
Experimental Protocols
The safety data for nintedanib and pirfenidone are derived from large, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials. The general methodology for safety assessment in these trials involves:
-
Patient Population : Enrollment of patients with a confirmed diagnosis of the target fibrotic disease (e.g., Idiopathic Pulmonary Fibrosis or Systemic Sclerosis-associated Interstitial Lung Disease). Key exclusion criteria typically include significant liver or kidney impairment and pregnancy.
-
Treatment Allocation : Patients are randomly assigned to receive either the active drug at a specified dose or a matching placebo.
-
Data Collection : Throughout the trial, safety and tolerability are rigorously monitored. This includes:
-
Systematic recording of all adverse events (AEs), coded using standardized terminology (e.g., MedDRA). The severity and suspected relationship to the study drug are also documented.
-
Regular laboratory testing, including liver function tests (ALT, AST, bilirubin), complete blood counts, and renal function tests.
-
Monitoring of vital signs and electrocardiograms (ECGs).
-
-
Statistical Analysis : The incidence of AEs is compared between the active treatment and placebo groups. Statistical tests are used to determine if there is a significant difference in the frequency of specific AEs.
For Asengeprast, the Phase 2a trial (NCT04647890) was a multi-center, randomized, double-blind, placebo-controlled study in patients with diffuse cutaneous SSc. The study evaluated two oral doses of Asengeprast (200 mg and 400 mg) once daily for 12 weeks, in addition to standard of care.[3] The safety profile was a key component of the study's endpoints, and as reported, showed no significant safety signals.[3]
Conclusion
Based on the currently available data, Asengeprast appears to have a highly favorable safety and tolerability profile, particularly when compared to the established anti-fibrotic agents nintedanib and pirfenidone. The absence of serious adverse events and treatment discontinuations due to side effects in its Phase 2a trial is a promising indicator for its future development. However, it is important to note that these findings are from a relatively small and short-term study. Larger, long-term Phase III trials will be necessary to fully characterize the safety profile of Asengeprast and confirm these early encouraging results. For researchers and drug development professionals, the distinct mechanism of action and favorable early safety data for Asengeprast warrant continued investigation as a potentially significant advancement in the treatment of fibrotic diseases.
References
- 1. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of this compound as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]
- 2. Certa Therapeutics’ this compound Granted US FDA Orphan Drug Designation for the Treatment of Systemic Sclerosis – Certa Therapeutics [certatherapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
An Objective Comparison of TGF-beta Signaling Inhibitors for Researchers and Drug Development Professionals
A Note on Asengeprast: Before delving into a comparative analysis of Transforming Growth Factor-beta (TGF-β) signaling inhibitors, it is important to clarify that Asengeprast (FT011) is identified as a first-in-class oral GPR68 antagonist, not a direct inhibitor of the TGF-β signaling pathway[1]. GPR68 is a membrane receptor involved in sensing mechanical stress and pH, and while it may have downstream effects that intersect with fibrotic pathways, it is not a primary component of the canonical TGF-β signaling cascade.
This guide will therefore focus on benchmarking the potency of well-established and representative small molecule inhibitors that directly target the TGF-β signaling pathway. For the purpose of this comparison, we will use Galunisertib (LY2157299) as a primary example, alongside other widely used inhibitors such as RepSox and SB-431542.
The TGF-β Signaling Pathway: A Key Regulator in Cellular Processes
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune response[2][3]. Dysregulation of this pathway is implicated in a variety of diseases, particularly in promoting tumor growth and fibrosis[4][5]. The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor[3][6]. The activated type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5), then phosphorylates downstream effector proteins called SMADs (specifically SMAD2 and SMAD3)[7][8]. These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes[8].
Small molecule inhibitors of the TGF-β pathway commonly target the kinase activity of the type I receptor (ALK5), thereby preventing the phosphorylation of SMAD proteins and blocking the downstream signaling cascade[4].
Figure 1: Simplified TGF-β signaling pathway and the point of inhibition.
Comparative Potency of TGF-β Signaling Inhibitors
The potency of TGF-β signaling inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target or process by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | Target | IC50 (nM) | Notes |
| Galunisertib (LY2157299) | ALK5 | 50 | An oral inhibitor that has been extensively studied in clinical trials for various cancers[4][9]. |
| RepSox | ALK5 | 4 | A potent inhibitor often used in stem cell research to induce reprogramming[10]. |
| SB-431542 | ALK5, ALK4, ALK7 | 94 (for ALK5) | A widely used research tool that is selective for ALK4, ALK5, and ALK7[11][12][13][14]. |
Experimental Protocols for Potency Determination
The following are generalized protocols for common assays used to determine the potency of TGF-β signaling inhibitors.
ALK5 Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the ALK5 kinase.
Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of the ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
Smad3 protein as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test inhibitors at various concentrations
-
Detection reagents (e.g., HTRF™ KinEASE™ kit)[15]
Methodology:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the ALK5 enzyme, the Smad3 substrate, and the test inhibitor at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add detection reagents that specifically recognize the phosphorylated substrate.
-
Measure the signal (e.g., fluorescence resonance energy transfer) using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for a typical ALK5 kinase assay.
Cell-Based TGF-β Reporter Assay
This assay measures the activity of the TGF-β signaling pathway within living cells. It is used to assess the ability of an inhibitor to block TGF-β-induced gene expression.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
Cell culture medium and reagents.
-
Recombinant human TGF-β1.
-
Test inhibitors at various concentrations.
-
Luciferase assay reagent.
Methodology:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of TGF-β1 (typically at an EC80 concentration)[17].
-
Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition of the TGF-β1-induced signal against the logarithm of the inhibitor concentration.
Figure 3: Workflow for a cell-based TGF-β reporter assay.
Summary
This guide provides a comparative overview of the potency of several key TGF-β signaling inhibitors and details the experimental protocols used to determine their efficacy. Galunisertib, RepSox, and SB-431542 all effectively inhibit the TGF-β pathway by targeting the ALK5 kinase, albeit with different potencies. The choice of inhibitor will depend on the specific research application, whether it be for in vitro mechanistic studies, stem cell differentiation, or preclinical and clinical development. The provided methodologies for kinase and cell-based reporter assays represent the foundational experiments for benchmarking the potency of novel and existing TGF-β signaling inhibitors.
References
- 1. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 6. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. m.youtube.com [m.youtube.com]
- 10. RepSox - Focus Biomolecules [mayflowerbio.com]
- 11. cellagentech.com [cellagentech.com]
- 12. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 13. stemcell.com [stemcell.com]
- 14. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Asengeprast Demonstrates Novel Antifibrotic Activity, Offering a New Therapeutic Avenue Compared to Established Treatments
For Immediate Release
MELBOURNE, Australia – October 29, 2025 – Asengeprast (formerly FT011), a first-in-class oral GPR68 antagonist, is showing promise in the modulation of key fibrosis biomarkers. Developed by Certa Therapeutics, this novel investigational drug presents a distinct mechanism of action compared to the established antifibrotic therapies, pirfenidone and nintedanib. While direct head-to-head clinical trial data is not yet available, preclinical and early clinical findings for Asengeprast, alongside extensive data for pirfenidone and nintedanib, allow for a comparative analysis of their impacts on critical profibrotic pathways and biomarkers.
A Comparative Overview of Antifibrotic Mechanisms
Asengeprast targets G protein-coupled receptor 68 (GPR68), a proton-sensing receptor considered a "master switch" in the fibrotic process. GPR68 is typically inactive in healthy tissues but becomes activated in response to injury, initiating downstream signaling that leads to inflammation and fibrosis.[1] Preclinical studies have shown that Asengeprast's antagonism of GPR68 reverses inflammatory and fibrotic pathways, with a significant impact on signaling networks centered around Transforming Growth Factor-beta 1 (TGF-β1), a major driver of fibroblast activation.[2][3] The development of Asengeprast was guided by its ability to prevent the TGF-beta-stimulated production of collagen.[4]
In contrast, pirfenidone and nintedanib act on different aspects of the fibrotic cascade. Pirfenidone is known to possess anti-inflammatory, antioxidant, and antifibrotic properties.[5] It has been shown to inhibit the synthesis of TGF-β1, Tumor Necrosis Factor-alpha (TNF-α), Platelet-Derived Growth Factor (PDGF), and collagen.[6][7] Nintedanib is an intracellular inhibitor of multiple tyrosine kinases, targeting key receptors involved in fibroblast proliferation, migration, and differentiation, including PDGF receptor (PDGFR), Fibroblast Growth Factor receptor (FGFR), and Vascular Endothelial Growth Factor receptor (VEGFR).[8]
Impact on Key Fibrosis Biomarkers
The efficacy of these antifibrotic agents can be assessed by their impact on various biomarkers associated with fibrosis. These include markers of epithelial injury, extracellular matrix (ECM) turnover, and fibroblast activation.
| Biomarker Category | Biomarker | Asengeprast | Pirfenidone | Nintedanib |
| Mechanism of Action | Primary Target(s) | GPR68 antagonist; also targets TGF-β and PDGF signaling[2][3][4] | Inhibition of TGF-β1, TNF-α, PDGF, and collagen synthesis[6][7] | Tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR)[8] |
| Clinical Biomarkers | Surfactant Protein D (SP-D) | Data not available | Data not available | 4% decrease vs. 3% increase for placebo (p=0.024)[9] |
| Cancer Antigen 125 (CA-125) | Data not available | Data not available | 22% decrease vs. 4% increase for placebo (p<0.0001)[9] | |
| Collagen 3 degraded by ADAMTS (C3A) | Data not available | Data not available | Small increase vs. placebo[9] | |
| Collagen 3 degraded by MMP-9 (C3M) | Data not available | Data not available | Small decrease vs. placebo[9] | |
| Imaging Biomarkers | Quantitative Lung Fibrosis (QLF) Score | Data not available | Data not available | Numerically smaller increase vs. placebo[10] |
| Preclinical Biomarkers | Collagen Deposition | Attenuates TGF-β-stimulated production[4] | Dose-dependent reduction in TGF-β1-induced expression[11] | Reduction in animal models |
| α-Smooth Muscle Actin (α-SMA) | Data not available | Dose-dependent reduction in TGF-β1-induced expression[12] | Reduction in animal models |
Experimental Protocols
Asengeprast: Preclinical Kidney Fibrosis Model
In preclinical studies involving animal models of diabetic kidney disease and chronic kidney disease, the impact of Asengeprast on fibrotic pathways was assessed using transcriptomic analysis of kidney tissue. This involved sequencing the RNA from the tissue of treated and untreated animals to identify changes in gene expression related to fibrosis and inflammation. The analysis focused on differential expression of upstream regulators, which pointed to the reversal of signaling networks centered on TGF-β1.[2][3]
Nintedanib: INMARK Clinical Trial (NCT02788474)
The INMARK trial was a randomized, double-blind, placebo-controlled study in patients with idiopathic pulmonary fibrosis (IPF).[13] Patients received either 150 mg of nintedanib twice daily or a placebo for 12 weeks.[8][9] Circulating biomarkers were measured from blood samples taken at baseline and at week 12. The fold changes in the adjusted mean levels of these biomarkers were analyzed using a linear mixed model for repeated measures to compare the treatment and placebo groups.[9]
Pirfenidone: In Vitro Fibroblast Studies
The effect of pirfenidone on key fibrosis biomarkers has been evaluated in vitro using primary human intestinal fibroblasts. In these experiments, fibroblasts were stimulated with TGF-β1 (2.5 ng/mL) to induce a fibrotic response. The cells were then treated with varying concentrations of pirfenidone. The expression of COL1A1 (the gene for collagen type I) was measured using quantitative real-time polymerase chain reaction (qRT-PCR), and collagen I protein levels were assessed by Western blot. The results showed that pirfenidone dose-dependently suppressed TGF-β1-induced COL1A1 mRNA and collagen I protein expression.[11]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach for evaluating these drugs, the following diagrams are provided.
Caption: Asengeprast's mechanism of action via GPR68 inhibition.
Caption: Mechanisms of action for pirfenidone and nintedanib.
Caption: General experimental workflows for biomarker analysis.
Conclusion
Asengeprast represents a novel approach to treating fibrotic diseases by targeting the upstream GPR68 receptor. This mechanism is distinct from the actions of pirfenidone and nintedanib, which target downstream signaling pathways and growth factor receptors. While clinical data for Asengeprast is still emerging, preclinical findings suggest a significant impact on TGF-β1-mediated fibrotic processes. Nintedanib has demonstrated a clear effect on circulating biomarkers of epithelial injury and ECM turnover in clinical trials. Pirfenidone has shown efficacy in reducing key fibrotic mediators in preclinical models. Further clinical investigation, including head-to-head trials, will be crucial to fully elucidate the comparative efficacy of Asengeprast in the context of existing antifibrotic therapies.
Contact: [Insert Contact Information]
###
References
- 1. sclerodermanews.com [sclerodermanews.com]
- 2. Asengeprast, a Novel G-Protein Coupled Receptor 68 Antagonist, Reverses Clinically Relevant Inflammatory and Fibrotic Pathways in Chronic Kidney Disease | Sciety [sciety.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Asengeprast - Wikipedia [en.wikipedia.org]
- 5. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone Alleviates Choroidal Neovascular Fibrosis through TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of nintedanib on circulating biomarkers of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the effects of nintedanib on biomarkers of extracellular matrix turnover in patients with IPF: design of the randomised placebo-controlled INMARK®trial - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
